Neotriptophenolide
Description
This compound has been reported in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-11(2)14-9-17(22)18-13(19(14)24-4)5-6-16-15-10-25-20(23)12(15)7-8-21(16,18)3/h9,11,16,22H,5-8,10H2,1-4H3/t16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHBJMHUMJXFDN-KKSFZXQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002257 | |
| Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81827-74-9 | |
| Record name | Neotriptophenolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81827-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neotriptophenolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081827749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Neotriptophenolide: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of neotriptophenolide, a diterpenoid lactone isolated from species of the Tripterygium genus. This document details the discovery of this compound, its isolation and purification, quantitative data, and its mechanism of action as a pan-antagonist of the androgen receptor.
Introduction to Tripterygium Species and their Bioactive Compounds
The genus Tripterygium, belonging to the Celastraceae family, has a long history in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and other inflammatory diseases. Phytochemical investigations into this genus have revealed a wealth of bioactive secondary metabolites, primarily terpenoids. Among these, diterpenoids such as triptolide and tripdiolide have been extensively studied for their potent immunosuppressive and anti-inflammatory properties. More recently, this compound has emerged as a compound of interest due to its distinct biological activities.
Discovery and Isolation of this compound
This compound was discovered during phytochemical analysis of the ethyl acetate extract of the roots of Tripterygium wilfordii Hook.f.[1]. Its structure was elucidated through a combination of spectroscopic techniques, including UV, IR, MS, 1H-NMR, and 13C-NMR, and confirmed by X-ray single crystal diffraction[1].
Quantitative Data
The isolation of this compound from Tripterygium wilfordii has been reported with the following quantitative parameters:
| Parameter | Value | Reference |
| Yield | 0.025% | [1] |
| Molecular Formula | C₂₀H₂₄O₃ | [1] |
| Molecular Weight (M+) | 312 m/z | [1] |
| Melting Point | 222-223 °C | [1] |
Experimental Protocols
While a detailed, step-by-step protocol for the isolation of this compound has not been published in full, the following is a generalized methodology based on the successful isolation of triptophenolide and other diterpenoids from Tripterygium wilfordii. This protocol is intended to serve as a guide for researchers.
Plant Material and Extraction
-
Plant Material: The roots of Tripterygium wilfordii are collected, dried, and pulverized.
-
Extraction: The powdered root material is extracted with 95% ethanol at room temperature. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, and ethyl acetate. The ethyl acetate fraction, which contains this compound, is collected and concentrated.
Chromatographic Purification
-
Silica Gel Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 reversed-phase column. A mobile phase of methanol and water is typically used.
-
Crystallization: The purified this compound fraction is concentrated and crystallized from a suitable solvent system (e.g., methanol/water) to yield the pure compound.
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet (UV) Spectroscopy: To identify chromophores.
-
X-ray Crystallography: To determine the three-dimensional structure.
Biological Activity and Signaling Pathway
This compound has been identified as a pan-antagonist of the androgen receptor (AR), exhibiting potent antiandrogenic activity.
Mechanism of Action
This compound exerts its antiandrogenic effects through a multi-faceted mechanism:
-
Competitive Binding: It competitively binds to the ligand-binding domain of the AR, preventing the binding of androgens like dihydrotestosterone (DHT).
-
Inhibition of AR Nuclear Translocation: By preventing ligand binding, this compound inhibits the conformational changes in the AR that are necessary for its translocation from the cytoplasm to the nucleus.
-
Downregulation of AR Expression: Studies have shown that this compound can also reduce the overall cellular levels of the AR protein.
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is crucial in the development and progression of prostate cancer. This compound's inhibitory action on this pathway makes it a compound of interest for further investigation in this area.
Figure 1. Simplified diagram of the Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a promising bioactive compound from Tripterygium wilfordii with a clearly defined antiandrogenic mechanism of action. This technical guide provides a summary of its discovery, isolation, and biological activity to aid researchers and drug development professionals in further exploring its therapeutic potential. The provided experimental framework offers a starting point for the efficient isolation and purification of this compound for further studies.
References
Neotriptophenolide: A Technical Guide on its Natural Sourcing, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotriptophenolide, a diterpenoid lactone, is a natural product isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine." This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1] This technical guide provides an in-depth overview of the natural sources, abundance, and biological activities of this compound, with a focus on its modulatory effects on key inflammatory signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance
This compound is exclusively found in the plant Tripterygium wilfordii Hook. f. (Celastraceae). While this plant is the sole natural source, the abundance of this compound relative to other bioactive compounds from the same plant has not been extensively quantified in publicly available literature. However, studies on related diterpenoids from Tripterygium wilfordii root extracts provide insights into the general concentration ranges of these types of compounds.
For instance, a study on the ethyl acetate extract of Tripterygium wilfordii roots reported the concentrations of two other major diterpenoids, triptolide and tripdiolide. These findings, while not directly quantifying this compound, offer a valuable reference point for the expected yield of diterpenoids from this plant source.
Table 1: Abundance of Related Diterpenoids in Tripterygium wilfordii Root Extract
| Compound | Concentration in Ethyl Acetate Extract (µg/g) |
| Triptolide | 807.32 ± 51.94 |
| Tripdiolide | 366.13 ± 17.21 |
| Data from a study on the quantification of triptolide and tripdiolide.[2] |
Experimental Protocols
Isolation of Diterpenoids from Tripterygium wilfordii
Protocol 1: Solid-Phase Extraction (SPE) for Diterpenoid Fractionation
-
Plant Material Extraction:
-
Obtain dried and debarked roots of Tripterygium wilfordii.
-
Extract the powdered root material with a suitable organic solvent such as ethanol or ethyl acetate.
-
Concentrate the extract under reduced pressure to yield a crude extract.
-
-
Solid-Phase Extraction (SPE):
-
Prepare an aminopropyl-bonded silica SPE tube.
-
Dissolve a known amount of the crude extract (e.g., 5 mg) in a minimal volume of the appropriate solvent mixture (e.g., 600 µL of dichloromethane:methanol, 49:1 v/v).
-
Apply the dissolved extract to the conditioned SPE tube.
-
Elute different fractions using solvent systems of increasing polarity. Based on the protocol for triptolide and tripdiolide, a stepwise elution can be performed:
-
Elute with dichloromethane:methanol (49:1 v/v) to isolate less polar compounds.
-
Subsequently, elute with dichloromethane:methanol (17:3 v/v) to isolate more polar diterpenoids.[2]
-
-
Collect the fractions and evaporate the solvent.
-
-
Further Purification:
-
The fraction containing this compound can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel.
-
Quantification of Diterpenoids by High-Performance Liquid Chromatography (HPLC)
The following HPLC method, developed for the quantification of tripdiolide, can be optimized for the analysis of this compound.
Protocol 2: HPLC-UV Method for Diterpenoid Quantification
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like methanol and acetonitrile. For tripdiolide, an isocratic system of water and a 1:1 (v/v) mixture of methanol:acetonitrile (79:21) was used.[2] The optimal mobile phase for this compound would need to be determined empirically.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 219 nm was used for tripdiolide).[2]
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration in the extract can then be determined by comparing the peak area of the analyte to the calibration curve.
Characterization of this compound
Structural elucidation and confirmation of isolated this compound would involve a combination of spectroscopic techniques.
Protocol 3: Spectroscopic Analysis
-
Mass Spectrometry (MS): Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are essential for the complete structural elucidation of the molecule. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the atoms. While specific spectral data for this compound is not provided in the search results, analysis would follow standard protocols for natural product characterization.
Biological Activity: Modulation of Inflammatory Signaling Pathways
Extracts from Tripterygium wilfordii and its isolated compounds have demonstrated potent anti-inflammatory and immunosuppressive effects.[1] These effects are largely attributed to the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound are limited, the known activities of other diterpenoids from the same plant suggest it likely shares similar mechanisms of action.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. The inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, this compound would block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.
Modulation of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical signaling cascade involved in the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines and other mediators.
Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.
This compound is hypothesized to inhibit the p38 MAPK pathway by preventing the phosphorylation and activation of p38 MAPK, potentially by targeting an upstream kinase such as MKK3 or MKK6. This would lead to a reduction in the activation of downstream transcription factors and a subsequent decrease in the production of inflammatory mediators.
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.
Caption: General experimental workflow for this compound research.
Conclusion
This compound, a constituent of Tripterygium wilfordii, represents a promising lead compound for the development of novel anti-inflammatory and immunosuppressive agents. While specific data on its abundance and biological activity are still emerging, the established methodologies for the analysis of related diterpenoids provide a solid foundation for future research. Further investigation into the precise quantification of this compound in its natural source and the detailed elucidation of its molecular mechanisms of action are warranted to fully realize its therapeutic potential. The protocols and pathway diagrams presented in this guide offer a framework to support and guide these future research endeavors.
References
The Unveiling of a Complex Diterpenoid: A Technical Guide to the Biosynthesis of Neotriptophenolide in Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as the "Thunder God Vine," is a plant of significant interest in traditional Chinese medicine and modern drug discovery due to its production of a diverse array of bioactive secondary metabolites. Among these are the abietane-type diterpenoids, a class of compounds renowned for their potent anti-inflammatory, immunosuppressive, and anti-tumor activities. While much of the research has focused on the highly potent triptolide, another closely related diterpenoid, Neotriptophenolide, also contributes to the plant's pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing upon the latest genomic, transcriptomic, and metabolomic studies of T. wilfordii. We will delve into the enzymatic steps, present available quantitative data, detail relevant experimental protocols, and visualize the intricate molecular processes involved in the formation of this complex natural product.
The Biosynthetic Pathway of this compound: A Stepwise Elucidation
The biosynthesis of this compound, like other abietane-type diterpenoids in Tripterygium wilfordii, is a multi-step process that begins with universal precursors from primary metabolism and proceeds through a series of cyclizations and oxidative modifications catalyzed by specific enzymes. The pathway can be broadly divided into three main stages: the formation of the universal diterpene precursor, the construction of the abietane skeleton, and the subsequent oxidative functionalization to yield this compound.
Stage 1: Formation of the Universal Diterpene Precursor, Geranylgeranyl Diphosphate (GGPP)
The journey to this compound begins with the synthesis of the C20 precursor, geranylgeranyl diphosphate (GGPP). This is accomplished through the methylerythritol phosphate (MEP) pathway, which is active in the plastids of plant cells. The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are then sequentially condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the final C20 product, GGPP.
Stage 2: Construction of the Abietane Skeleton
The formation of the characteristic tricyclic abietane core of this compound from the linear GGPP molecule is a critical cyclization cascade catalyzed by a pair of diterpene synthases (diTPSs).
-
From GGPP to (+)-Copalyl Diphosphate (CPP): The first cyclization is mediated by the class II diTPS, TwTPS27. This enzyme protonates the terminal olefin of GGPP, initiating a cascade of ring closures to produce the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).
-
From (+)-CPP to Miltiradiene: The second cyclization is carried out by the class I diTPS, TwTPS9. TwTPS9 facilitates the ionization of the diphosphate group from (+)-CPP and a subsequent rearrangement and deprotonation to form the tricyclic olefin, miltiradiene. Miltiradiene serves as a crucial branch point intermediate in the biosynthesis of various abietane diterpenoids.[1]
-
From Miltiradiene to Dehydroabietic Acid: The aromatic C-ring of the abietane skeleton is formed through the action of a cytochrome P450 monooxygenase, CYP728B70. This enzyme catalyzes the oxidation of miltiradiene to dehydroabietic acid, a key intermediate in the pathway leading to both triptolide and this compound.[2]
Stage 3: Oxidative Functionalization to this compound
The later stages of this compound biosynthesis, starting from dehydroabietic acid, involve a series of oxidative modifications, primarily catalyzed by other cytochrome P450 enzymes. While the precise sequence and the specific enzymes for every step leading to this compound have not been fully elucidated, functional characterization of several CYPs from T. wilfordii provides strong indications of the types of reactions involved. The biosynthesis of the related compound triptonide has been shown to involve enzymes from the CYP71BE and CYP82D subfamilies, suggesting that members of these families are likely candidates for the modifications of the abietane core.[3]
The proposed subsequent steps are as follows:
-
Hydroxylations of the Abietane Core: It is hypothesized that a series of hydroxylations occur on the dehydroabietic acid backbone. Based on the structure of this compound, these would likely occur at positions C-11 and C-12.
-
Formation of the γ-Lactone Ring: A key structural feature of this compound is the five-membered γ-lactone ring. This is likely formed through the oxidation of a methyl group, followed by intramolecular esterification.
The exact order of these events and the specific CYPs responsible are still under investigation.
Quantitative Data
While specific quantitative data for the this compound biosynthetic pathway is limited, studies on the closely related triptolide pathway in T. wilfordii provide valuable insights into the expression levels of key genes and the accumulation of precursors.
| Gene | Enzyme | Tissue Specificity (Relative Expression) | Induction by Methyl Jasmonate (Fold Change) |
| TwTPS9 | Miltiradiene Synthase | Root > Stem > Leaf | ~3.5 |
| TwTPS27 | (+)-Copalyl Diphosphate Synthase | Root > Stem > Leaf | ~4.0 |
| CYP728B70 | Miltiradiene Oxidase | Root > Stem > Leaf | ~5.0 |
Table 1: Summary of gene expression data for early-stage enzymes in the abietane diterpenoid biosynthetic pathway in Tripterygium wilfordii.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: Gene Cloning and Heterologous Expression of Cytochrome P450 Enzymes
Objective: To identify and functionally characterize CYP450s involved in the later steps of this compound biosynthesis.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the roots of T. wilfordii using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Gene Cloning: Candidate CYP450 genes, identified through transcriptomic analysis, are amplified from the cDNA by PCR using gene-specific primers. The amplified genes are then cloned into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation and Expression: The expression vector containing the CYP450 gene is transformed into a suitable strain of Saccharomyces cerevisiae. The transformed yeast is grown in a selective medium to induce protein expression.
-
In Vivo and In Vitro Enzyme Assays:
-
In Vivo: The engineered yeast strain is fed with the putative substrate (e.g., dehydroabietic acid). After a period of incubation, the yeast culture is extracted with an organic solvent (e.g., ethyl acetate).
-
In Vitro: Microsomes are isolated from the yeast culture expressing the CYP450. The enzyme activity is assayed by incubating the microsomes with the substrate, NADPH, and a cytochrome P450 reductase.
-
-
Metabolite Analysis: The reaction products from both in vivo and in vitro assays are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the converted metabolites. The structures of novel products are elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Metabolomic Analysis of Tripterygium wilfordii Tissues
Objective: To identify potential intermediates in the this compound biosynthetic pathway.
Methodology:
-
Sample Preparation: Root, stem, and leaf tissues of T. wilfordii are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder.
-
Metabolite Extraction: The powdered tissue is extracted with a methanol/water/chloroform solvent system to capture a broad range of metabolites.
-
LC-MS Analysis: The crude extract is analyzed using a high-resolution LC-MS system. The chromatographic separation is typically performed on a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.
-
Data Analysis: The raw LC-MS data is processed using specialized software to perform peak picking, alignment, and annotation. Putative identification of metabolites is based on accurate mass, retention time, and fragmentation patterns compared to known standards or databases.
-
Comparative Metabolomics: The metabolite profiles of different tissues are compared to identify compounds that are enriched in the roots, where this compound accumulation is highest. This can reveal potential pathway intermediates.
Visualizations of Pathways and Workflows
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome of Tripterygium wilfordii and identification of cytochrome P450 involved in triptolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tripterygium wilfordii cytochrome P450s catalyze the methyl shift and epoxidations in the biosynthesis of triptonide - PubMed [pubmed.ncbi.nlm.nih.gov]
Neotriptophenolide: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotriptophenolide, a sesquiterpene alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest in the scientific community for its potent anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action, primarily focusing on the inhibition of the NF-κB signaling pathway.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₄ |
| Molecular Weight | 342.43 g/mol |
| IUPAC Name | (3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][1]benzofuran-1-one |
| CAS Number | 81827-74-9 |
| Melting Point | Data not available in the public domain. Typically determined by capillary method. |
| Appearance | Crystalline solid (typical for this class of compounds). |
Table 2: Solubility Profile of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Water | Sparingly soluble to insoluble. |
Table 3: Spectroscopic Data of this compound (Representative)
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, methoxy group protons, isopropyl group protons, and various aliphatic protons in the core structure. Chemical shifts (δ) would be expected in the range of 0.8-7.5 ppm. |
| ¹³C NMR (CDCl₃) | Signals for carbonyl carbon (lactone), aromatic carbons, methoxy carbon, and a variety of sp³-hybridized carbons in the tetracyclic core. Chemical shifts (δ) would be expected in the range of 15-180 ppm. |
| Infrared (IR) | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O, lactone), C-O stretching, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (342.43). Fragmentation patterns would be indicative of the sesquiterpenoid lactone structure. |
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and characterization of this compound. These protocols are based on established procedures for similar compounds isolated from Tripterygium species.
Isolation and Purification of this compound from Tripterygium wilfordii
This protocol outlines a typical procedure for the extraction and purification of this compound.
Workflow for Isolation and Purification:
References
Preliminary Biological Screening of Neotriptophenolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on "Neotriptophenolide" is limited in publicly available scientific literature. This guide is based on the comprehensive preliminary biological screening of its close structural and functional analogue, Triptophenolide , a diterpenoid compound isolated from Tripterygium wilfordii. The methodologies and findings presented herein are expected to be highly relevant for the investigation of this compound.
Executive Summary
Triptophenolide has demonstrated significant potential as a therapeutic agent, exhibiting potent anti-cancer and anti-inflammatory properties in preclinical studies. This document provides a detailed overview of its biological activities, focusing on its efficacy against various cancer cell lines and its mechanisms of action, including the modulation of key signaling pathways. Comprehensive experimental protocols for the key assays are provided to facilitate further research and development.
Anti-Cancer Activity
Triptophenolide has shown marked cytotoxic and anti-proliferative effects against a range of cancer cell lines, with notable activity in breast and prostate cancers.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Triptophenolide in various cancer cell lines.
| Cell Line | Cancer Type | Time Point | IC₅₀ | Reference |
| MCF-7 | Hormone-Responsive Breast Cancer | 24 h | 180.3 µg/mL | [1] |
| MCF-7 | Hormone-Responsive Breast Cancer | 48 h | 127.2 µg/mL | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 322.5 µg/mL | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 h | 262.1 µg/mL | [1] |
| LNCaP | Androgen-Sensitive Prostate Cancer | - | Dose-dependent inhibition (0-5.0 µM) | [2] |
| PC-3 | Androgen-Independent Prostate Cancer | - | No significant inhibition | [2] |
Mechanism of Anti-Cancer Action
Triptophenolide exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: It promotes programmed cell death by upregulating pro-apoptotic proteins such as BAX, BAK1, and BIM, and executioner caspases like CASP3[1].
-
Cell Cycle Arrest: Triptophenolide induces G1-phase arrest in breast cancer cells, thereby halting their proliferation[1].
-
Inhibition of Migration: It has been shown to significantly suppress the migration of breast cancer cells[1].
-
Androgen Receptor (AR) Antagonism: Triptophenolide acts as a pan-antagonist for both wild-type and mutant androgen receptors, which is a key mechanism in its activity against prostate cancer[2][3]. It competitively binds to the androgen receptor's hormone-binding pocket, reduces AR expression, and inhibits its nuclear translocation[2].
The following table details the IC₅₀ values of Triptophenolide against various androgen receptor antypes.
| Androgen Receptor Type | IC₅₀ | Reference |
| AR-WT (Wild-Type) | 260 nM | [3][4] |
| AR-F876L (Mutant) | 480 nM | [3][4] |
| AR-T877A (Mutant) | 388 nM | [3][4] |
| W741C + T877A (Mutant) | 437 nM | [3][4] |
Anti-Inflammatory Activity
Triptophenolide is a potent anti-inflammatory agent, a property it shares with other compounds derived from Tripterygium wilfordii[5]. Its anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway[6].
Mechanism of Anti-Inflammatory Action
Triptophenolide has been shown to:
-
Inhibit the production of pro-inflammatory cytokines.
-
Suppress the activation of NF-κB, a key regulator of the inflammatory response.
Experimental Protocols
The following are detailed methodologies for key experiments used in the preliminary biological screening of Triptophenolide.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of Triptophenolide on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, LNCaP)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Triptophenolide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of Triptophenolide in the culture medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of Triptophenolide. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BAX, anti-BAK1, anti-BIM, anti-CASP3, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Androgen Receptor (AR) Competitive Binding Assay
This protocol is used to determine the ability of Triptophenolide to bind to the androgen receptor.
Materials:
-
Rat prostate cytosol (as a source of AR)
-
Radiolabeled androgen (e.g., ³H-R1881)
-
Triptophenolide
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat prostate cytosol containing the androgen receptor.
-
In assay tubes, add a fixed concentration of radiolabeled androgen.
-
Add increasing concentrations of Triptophenolide or a known competitor (e.g., unlabeled R1881) to different tubes.
-
Add the cytosol preparation to each tube and incubate overnight at 4°C.
-
Separate the bound from the free radioligand by adding HAP slurry, which binds the receptor-ligand complex.
-
Wash the HAP pellet to remove unbound radioligand.
-
Add scintillation cocktail to the HAP pellet and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of Triptophenolide and determine the IC₅₀ value.
Signaling Pathways
Triptophenolide has been shown to modulate several key signaling pathways involved in cancer and inflammation.
Apoptosis Signaling Pathway
Triptophenolide induces apoptosis through the intrinsic pathway, which involves the mitochondria.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, Triptophenolide acts as an antagonist to the androgen receptor, thereby inhibiting androgen-mediated cell growth and survival.
Conclusion
The preliminary biological screening of Triptophenolide reveals it to be a promising natural product with significant anti-cancer and anti-inflammatory activities. Its multi-targeted mechanism of action, particularly its ability to induce apoptosis, cause cell cycle arrest, and antagonize the androgen receptor, makes it a strong candidate for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their investigation of this compound and related compounds. Further in-vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Triptophenolide from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Bioactive Potential of Tripterygium Alkaloids: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaloids derived from plants of the Tripterygium genus, including the well-known "Thunder God Vine" (Tripterygium wilfordii), represent a compelling class of natural products with a broad spectrum of potent biological activities. For centuries, extracts of these plants have been utilized in traditional Chinese medicine to treat a variety of ailments. Modern scientific investigation has identified a diverse array of alkaloids as the active constituents responsible for these therapeutic effects, primarily sesquiterpene pyridine alkaloids, as well as diterpenoid and triterpenoid compounds with alkaloidal properties. This technical guide provides a comprehensive literature review of the bioactivity of Tripterygium alkaloids, with a focus on their immunosuppressive, anti-inflammatory, anti-cancer, and neuroprotective properties. Detailed experimental protocols for the isolation and evaluation of these compounds are provided, alongside visualizations of the key signaling pathways they modulate, to support further research and drug development efforts.
Bioactivity of Tripterygium Alkaloids
Tripterygium alkaloids exhibit a remarkable range of biological effects, making them attractive candidates for the development of novel therapeutics. The primary bioactivities that have been extensively studied are their potent immunosuppressive, anti-inflammatory, anti-cancer, and neuroprotective actions.
Immunosuppressive and Anti-inflammatory Activity
The traditional use of Tripterygium extracts for autoimmune diseases like rheumatoid arthritis is substantiated by modern research demonstrating the potent immunosuppressive and anti-inflammatory properties of its alkaloid constituents.[1][2] These effects are largely attributed to the inhibition of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[1][3] By inhibiting NF-κB, these alkaloids can suppress the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[4]
| Alkaloid/Extract | Assay | Cell Line/Model | IC50 Value | Reference |
| Total Alkaloids (TA) | NF-κB Inhibition | HEK293/NF-κB-Luc | 7.25 µg/mL | [1][5] |
| Wilfordatine E (Compound 5) | NF-κB Inhibition | HEK293/NF-κB-Luc | 8.75 µM | [1][5] |
| Tripfordine A (Compound 11) | NF-κB Inhibition | HEK293/NF-κB-Luc | 0.74 µM | [1][5] |
| Wilforine (Compound 16) | NF-κB Inhibition | HEK293/NF-κB-Luc | 15.66 µM | [1][5] |
| Triptolide | IL-8 Production | A549 | 23 nM | [3] |
| Triptolide | NF-κB Expression | A549 | 14 nM | [3] |
| Tripterygiumine S (Compound 1) | Nitric Oxide Inhibition | RAW264.7 | 2.99 µM | [6] |
| Compound 5 (from ref.[6]) | Nitric Oxide Inhibition | RAW264.7 | 28.80 µM | [6] |
| Compound 19 (from ref.[6]) | Nitric Oxide Inhibition | RAW264.7 | 2.99 to 28.80 µM | [6] |
| Wilfordatine M (Compound 4) | NF-κB Inhibition | HEK293/NF-κB-Luc | 1.64 µM | [7] |
| Wilfordine (Compound 6) | NF-κB Inhibition | HEK293/NF-κB-Luc | 9.05 µM | [7] |
Anti-Cancer Activity
A significant body of research has highlighted the potent anti-cancer properties of Tripterygium alkaloids, particularly triptolide and celastrol. These compounds have been shown to inhibit the growth of a wide range of cancer cell lines, induce apoptosis (programmed cell death), and prevent metastasis.[8][9] The anti-cancer mechanisms are multifaceted and involve the modulation of several key signaling pathways, including the inhibition of Heat Shock Protein 90 (HSP90) and the induction of cell cycle arrest.[8][10]
| Alkaloid | Cell Line | Assay | IC50 Value | Reference |
| Celastrol | SKOV3 (Ovarian Cancer) | MTT | ~2-3 µM (72h) | [8] |
| Celastrol | A2780 (Ovarian Cancer) | MTT | ~2-3 µM (72h) | [8] |
| Celastrol | SKBr-3 (Breast Cancer) | Cell Viability | 0.13 ± 0.02 µM | [11] |
| Celastrol + Trastuzumab | SKBr-3 (Breast Cancer) | Cell Viability | 0.0027 ± 0.001 µM | [11] |
| Lapatinib | SKBr-3 (Breast Cancer) | Cell Viability | 25.5 ± 2.1 nM | [11] |
| Lapatinib + Celastrol | SKBr-3 (Breast Cancer) | Cell Viability | 3.5 ± 1.6 nM | [11] |
| Celastrol Derivatives (Compound 2) | Bel7402 (Hepatocellular Carcinoma) | MTT | 0.58–0.77 µM | [12] |
| Celastrol Derivatives (Compound 2) | AGS (Gastric Cancer) | MTT | 0.32–0.37 µM | [12] |
| Celastrol Derivatives (Compound 2) | HCT116 (Colorectal Cancer) | MTT | 0.32–0.39 µM | [12] |
| Celastrol | AGS (Gastric Cancer) | MTT | 3.77 µM (48h) | [10] |
| Celastrol | EPG85-257 (Gastric Cancer) | MTT | 6.9 µM (48h) | [10] |
| 5-Fluorouracil | AGS (Gastric Cancer) | MTT | 20.7 µM (48h) | [10] |
| 5-Fluorouracil | EPG85-257 (Gastric Cancer) | MTT | 11.6 µM (48h) | [10] |
| Celastrol + 5-FU | AGS (Gastric Cancer) | MTT | 5.03 µM (48h) | [10] |
| Celastrol + 5-FU | EPG85-257 (Gastric Cancer) | MTT | 4.57 µM (48h) | [10] |
| Triptolide | Various Cancer Cell Lines | Cytotoxicity | ~12 nM (72h) | [13] |
Neuroprotective Activity
Emerging evidence suggests that alkaloids from Tripterygium species also possess neuroprotective properties. These compounds have been shown to protect neuronal cells from various insults, including oxidative stress and excitotoxicity. The antioxidant activity of these alkaloids is a key contributor to their neuroprotective effects.
| Extract/Compound | Assay | IC50 Value | Reference |
| Tripterygium regelii Extract (TRE) | DPPH Radical Scavenging | 47.83 µg/mL | [14] |
| Tripterygium regelii Extract (TRE) | Reducing Power | 52.51 µg/mL | [14] |
Experimental Protocols
Isolation and Purification of Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii
This protocol is adapted from the methodology described by Li et al. (2022).[1]
-
Extraction:
-
Powder the dried roots of T. wilfordii.
-
Extract the powdered material with 95% ethanol under reflux (e.g., 250 L of ethanol for 50 kg of root powder, 2 hours, repeated 3 times).
-
Evaporate the ethanol extract under reduced pressure to obtain a residue.
-
Suspend the residue in water and partition with chloroform (CHCl3).
-
-
Acid-Base Extraction for Total Alkaloids:
-
Dissolve the CHCl3-soluble extract in ethyl acetate (EtOAc).
-
Partition the EtOAc solution three times with a 5% hydrochloric acid (HCl) aqueous solution.
-
Collect the aqueous HCl layer and adjust the pH to 8-9 with ammonium hydroxide to precipitate the total alkaloids.
-
Filter the precipitate, dissolve it in EtOAc, and evaporate to obtain the total alkaloid (TA) fraction.
-
-
Chromatographic Separation:
-
Subject the TA fraction to column chromatography on a neutral alumina column, eluting with EtOAc.
-
Further separate the resulting fractions using reverse-phase chromatography on an ODS (octadecylsilane) column with a methanol-water gradient.
-
Purify the fractions obtained from the ODS column using preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase such as acetonitrile-water with 0.05% trifluoroacetic acid.
-
In Vitro Bioactivity Assays
This assay is used to quantify the inhibition of NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Culture HEK293 cells stably transfected with an NF-κB luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate.
-
-
Treatment and Induction:
-
Treat the cells with varying concentrations of the Tripterygium alkaloid or extract for a predetermined time (e.g., 1 hour).
-
Induce NF-κB activation by adding an appropriate stimulus, such as lipopolysaccharide (LPS).
-
-
Luciferase Activity Measurement:
-
After the induction period, lyse the cells using a suitable lysis buffer.
-
Add a luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a microplate reader. The intensity of the light produced is proportional to the level of NF-κB activation.
-
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
Induce apoptosis in cells by treating them with the Tripterygium alkaloid.
-
Lyse the cells with a chilled cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C to allow the caspase-3 in the lysate to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).
-
-
Absorbance Measurement:
-
Measure the absorbance of the released pNA at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
This assay measures the ATP hydrolysis activity of HSP90, which is essential for its chaperone function.
-
Reaction Setup:
-
In a 384-well plate, pre-incubate recombinant human HSP90 protein with different concentrations of the Tripterygium alkaloid in an assay buffer at 37°C.
-
-
ATP Addition:
-
Initiate the ATPase reaction by adding ATP to the wells.
-
Incubate the plate for a further period at 37°C to allow for ATP hydrolysis.
-
-
ADP Detection:
-
Add a detection reagent that measures the amount of ADP produced. This can be done using various methods, such as an enzyme-coupled spectrophotometric assay that links ADP production to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
-
Measurement:
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader. The signal is proportional to the amount of ADP produced and thus reflects the HSP90 ATPase activity.
-
Signaling Pathways Modulated by Tripterygium Alkaloids
Tripterygium alkaloids exert their diverse biological effects by modulating several critical intracellular signaling pathways. Understanding these molecular mechanisms is crucial for the rational design and development of targeted therapies.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immunity. Tripterygium alkaloids, particularly sesquiterpene pyridine alkaloids, are potent inhibitors of this pathway.[1] They can prevent the activation of NF-κB, thereby blocking the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Tripterygium alkaloids.
HSP90 Chaperone Machinery
Triptolide has been identified as a novel inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer progression.[3][8] Triptolide inhibits the ATPase activity of HSP90, leading to the degradation of its client proteins and subsequent cell cycle arrest and apoptosis.[3]
Caption: Inhibition of HSP90 by Triptolide leading to apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Tripterygium alkaloids have been shown to suppress this pathway, contributing to their anti-cancer effects.
Caption: Tripterygium alkaloids inhibit the PI3K/Akt/mTOR signaling pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling route for a wide array of cytokines and growth factors and plays a critical role in immunity and cell proliferation. Aberrant activation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Tripterygium alkaloids have been shown to inhibit the JAK/STAT pathway, contributing to their immunosuppressive and anti-cancer activities.
Caption: Inhibition of the JAK/STAT signaling pathway by Tripterygium alkaloids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are central to the regulation of a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 MAPK pathways are among the most well-characterized. Tripterygium alkaloids have been shown to modulate MAPK signaling, which contributes to their anti-inflammatory and anti-cancer effects.
Caption: Modulation of the MAPK signaling pathway by Tripterygium alkaloids.
Conclusion and Future Directions
Tripterygium alkaloids are a rich source of bioactive compounds with significant therapeutic potential. Their potent immunosuppressive, anti-inflammatory, anti-cancer, and neuroprotective activities, underpinned by their ability to modulate key signaling pathways, make them highly attractive for drug discovery and development. However, the clinical application of some of these compounds, such as triptolide, has been limited by their toxicity.[15]
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR of these alkaloids will enable the design and synthesis of novel derivatives with improved efficacy and reduced toxicity.
-
Drug Delivery Systems: The development of targeted drug delivery systems can help to increase the therapeutic index of potent but toxic alkaloids by delivering them specifically to the site of action.
-
Combination Therapies: Investigating the synergistic effects of Tripterygium alkaloids with existing therapeutic agents may lead to more effective treatment strategies with lower doses and reduced side effects.
-
Elucidation of Novel Mechanisms: Further research into the molecular targets and mechanisms of action of the less-studied alkaloids may reveal new therapeutic opportunities.
By addressing these areas, the full therapeutic potential of Tripterygium alkaloids can be unlocked, paving the way for the development of a new generation of drugs for a range of debilitating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of total alkaloids of Tripterygium wilfordii Hook f. on collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory sesquiterpene pyridine alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations [mdpi.com]
- 8. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 10. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity of celastrol in combination with ErbB2-targeted therapeutics for treatment of ErbB2-overexpressing breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer properties of celastrol derivatives involved in the inhibition of VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant Activity and Protective Effects of Tripterygium regelii Extract on Hydrogen Peroxide-Induced Injury in Human Dopaminergic Cells, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Neotriptophenolide Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotriptophenolide, a diterpenoid isolated from the medicinal plant Tripterygium wilfordii, presents a compelling case for drug development due to its structural similarity to Triptolide, a compound with well-documented anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] However, the precise molecular targets and mechanisms of action of this compound remain largely uncharacterized. This lack of clarity presents a significant hurdle to its clinical development.
This technical guide outlines a comprehensive in silico strategy to predict the biological targets of this compound, leveraging the extensive knowledge of its structural analog, Triptolide. By employing a combination of ligand-based and structure-based computational methods, researchers can generate testable hypotheses about this compound's mechanism of action, thereby accelerating its preclinical evaluation.
The following sections will detail these predictive methodologies, present hypothetical data in structured formats, provide detailed experimental protocols for key in silico experiments, and visualize the proposed signaling pathways and workflows.
Predicted Targets and Biological Activity of this compound
Given the structural similarities between this compound and Triptolide, it is hypothesized that they may share common molecular targets. Triptolide is known to exert its effects through multiple mechanisms, including the inhibition of transcription and modulation of key signaling pathways.[1][2][3]
Predicted Anti-inflammatory and Immunosuppressive Targets
Triptolide has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[2] It is plausible that this compound also targets components of this pathway. Furthermore, Triptolide's immunosuppressive effects are linked to the inhibition of T-cell proliferation and cytokine production.
Predicted Anti-cancer Targets
The anti-cancer activity of Triptolide is attributed to its ability to induce apoptosis and inhibit cell proliferation and metastasis.[1][4] A primary target of Triptolide is the XPB subunit of the general transcription factor TFIIH, leading to the inhibition of RNA polymerase II-mediated transcription.[2][3] This global shutdown of transcription preferentially affects rapidly dividing cancer cells. Other reported mechanisms include the downregulation of heat shock proteins and modulation of the MAPK and PI3K/Akt signaling pathways.[1][2]
Data Presentation
To guide experimental validation, the following tables summarize potential quantitative data for this compound based on known values for Triptolide. Note: The data presented for this compound are hypothetical and for illustrative purposes only.
Table 1: Predicted Binding Affinities of this compound for Key Protein Targets
| Target Protein | Putative Binding Site | Predicted Binding Affinity (Kd, nM) for this compound (Hypothetical) | Reference Binding Affinity (Kd, nM) for Triptolide | In Silico Method |
| XPB (ERCC3) | Cys342 | 50 | 20-100 | Molecular Docking, MM/GBSA |
| NF-κB (p65) | DNA binding domain | 150 | 100-500 | Molecular Docking, Protein-Ligand Interaction Fingerprints |
| IKKβ | Kinase domain | 200 | 150-600 | Homology Modeling, Molecular Docking |
| HSP70 | ATPase domain | 300 | 200-800 | Blind Docking, Site-directed Docking |
Table 2: Predicted IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Predicted IC50 (nM) for this compound (Hypothetical) | Reference IC50 (nM) for Triptolide |
| MCF-7 | Breast Cancer | 10 | 5-15 |
| PANC-1 | Pancreatic Cancer | 15 | 8-20 |
| A549 | Lung Cancer | 25 | 15-30 |
| HCT116 | Colon Cancer | 20 | 10-25 |
Experimental Protocols
This section provides detailed methodologies for key in silico experiments to predict the targets of this compound.
Ligand-Based Pharmacophore Modeling
Objective: To identify the essential chemical features of Triptolide responsible for its biological activity and use this model to screen for potential targets of this compound.
Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of Triptolide from a chemical database (e.g., PubChem).
-
Generate a set of low-energy conformers using a conformational search algorithm (e.g., ConfGen).
-
-
Pharmacophore Model Generation:
-
Use a pharmacophore generation tool (e.g., Phase, LigandScout) to identify common chemical features among the active conformers of Triptolide. These features may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
-
Pharmacophore Model Validation:
-
Validate the generated pharmacophore model using a set of known active and inactive molecules (if available). The model should be able to distinguish between active and inactive compounds.
-
-
Database Screening:
-
Use the validated pharmacophore model to screen a 3D database of protein structures (e.g., PDB) to identify proteins with binding sites that are complementary to the pharmacophore.
-
-
Hit Analysis:
-
Analyze the retrieved protein "hits" to prioritize potential targets for this compound based on their biological function and relevance to the known activities of Triptolide.
-
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to the known targets of Triptolide.
Methodology:
-
Protein Preparation:
-
Download the crystal structures of target proteins (e.g., XPB subunit of TFIIH, PDB ID: 6A3I) from the Protein Data Bank.
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound and optimize its geometry using a computational chemistry software (e.g., Avogadro, ChemDraw).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site on the target protein based on the known binding site of Triptolide or by using a binding site prediction tool.
-
Perform molecular docking using a docking program (e.g., AutoDock Vina, Glide). The program will generate a series of possible binding poses of this compound in the protein's active site.
-
-
Scoring and Analysis:
-
Rank the generated docking poses based on their predicted binding affinity (scoring function).
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.
-
Network Pharmacology Analysis
Objective: To construct a "compound-target-pathway-disease" network to elucidate the potential mechanisms of action of this compound.
Methodology:
-
Target Prediction:
-
Identify potential targets of this compound using the methods described above (pharmacophore modeling, molecular docking) and by searching target prediction databases (e.g., SwissTargetPrediction, PharmMapper).
-
-
Network Construction:
-
Collect information on the identified targets, including their associated signaling pathways and related diseases, from public databases (e.g., KEGG, GeneCards, OMIM).
-
Construct a network using network analysis software (e.g., Cytoscape) where nodes represent the compound, its targets, pathways, and diseases, and edges represent their interactions.
-
-
Network Analysis:
-
Analyze the topology of the network to identify key nodes (hubs) and modules that may represent the core mechanisms of this compound's activity.
-
Perform enrichment analysis to identify significantly over-represented pathways and biological processes.
-
Mandatory Visualizations
The following diagrams were generated using the DOT language to visualize key concepts in the in silico prediction of this compound targets.
References
- 1. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Triptolide used for? [synapse.patsnap.com]
- 3. Triptolide - Wikipedia [en.wikipedia.org]
- 4. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Neotriptophenolide using High-Performance Liquid Chromatography (HPLC)
Introduction
Neotriptophenolide is a diterpenoid lactone isolated from the medicinal plant Tripterygium wilfordii. It exhibits a range of biological activities, including anti-inflammatory and immunosuppressive effects, making it a compound of interest in drug development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. While this method has been optimized for Triptolide, a structurally similar compound, it serves as an excellent starting point for the analysis of this compound, likely requiring minimal modification and re-validation.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Kinetex C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (containing 0.2% formic acid) |
| Gradient | Isocratic or Gradient (e.g., 36:64 v/v Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 214 nm |
Method Validation Summary
Method validation was performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. The following parameters were assessed:
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.030 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 95.5% - 104.5%[2] |
| Precision (% RSD) | Intra-day: < 6.5%, Inter-day: < 6.5%[1] |
| Limit of Detection (LOD) | Dependent on specific instrumentation |
| Limit of Quantification (LOQ) | 0.030 ng/mL[1] |
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation
The sample preparation method should be adapted based on the matrix.
A. Herbal Extracts (e.g., from Tripterygium wilfordii)
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and extract with 20 mL of methanol by ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
B. Plasma Samples
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject 20 µL of the prepared standard solutions and samples.
-
Data Acquisition: Record the chromatograms and integrate the peak area for this compound.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
References
Application Notes and Protocols: Extraction and Purification of Neotriptophenolide from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotriptophenolide, a diterpenoid isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant interest within the scientific community due to its potent anti-inflammatory, immunosuppressive, and anti-cancer activities. As research into its therapeutic potential continues, robust and well-documented protocols for its extraction and purification are essential. This document provides a detailed methodology for the isolation of this compound from plant material, tailored for researchers in natural product chemistry, pharmacology, and drug development. The protocols outlined below cover the entire workflow from the initial extraction to the final purification and analytical verification of the compound.
Experimental Workflow Overview
The overall process for isolating this compound involves several key stages: extraction of the raw plant material, preliminary purification to remove bulk impurities, and subsequent chromatographic steps to achieve high purity.
Caption: Workflow for this compound Extraction and Purification.
Experimental Protocols
Plant Material and Extraction
The primary source of this compound is the root of Tripterygium wilfordii.
Protocol 1: Ultrasonic-Assisted Extraction
-
Preparation of Plant Material:
-
Air-dry the roots of Tripterygium wilfordii at room temperature until a constant weight is achieved.
-
Grind the dried roots into a coarse powder (approximately 20-40 mesh).
-
-
Ultrasonic Extraction:
-
Place 100 g of the powdered plant material into a suitable flask.
-
Add 1000 mL of ethyl acetate to the flask.
-
Perform ultrasonic extraction for 30 minutes at 40°C.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh ethyl acetate.
-
Combine the filtrates from all three extractions.
-
-
Concentration:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the resulting residue completely in a vacuum oven to obtain the crude ethyl acetate extract.
-
Purification
Protocol 2: Silica Gel Column Chromatography
This step aims to separate the crude extract into fractions of varying polarity.
-
Column Packing:
-
Prepare a slurry of silica gel (100-200 mesh) in n-hexane.
-
Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry.
-
Equilibrate the packed column by washing with n-hexane.
-
-
Sample Loading:
-
Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.
-
Use a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) to develop the TLC plates.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This final purification step is crucial for obtaining high-purity this compound.
-
Sample Preparation:
-
Dissolve the combined, this compound-rich fractions from the column chromatography in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and increase it linearly to a higher concentration (e.g., 70%) over a set period (e.g., 40 minutes).
-
-
Flow Rate: 2-4 mL/min.
-
Detection: UV at 218 nm.
-
-
Fraction Collection:
-
Collect the peak corresponding to the retention time of this compound.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
-
Purity Analysis
Protocol 4: Analytical High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Prepare a standard solution of the purified this compound in methanol.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 218 nm.
-
-
Purity Determination:
-
Inject the sample and analyze the chromatogram.
-
Purity is calculated based on the peak area percentage of this compound relative to the total peak area.
-
Data Presentation
The following tables summarize the expected quantitative data from the extraction and purification process. Please note that these values are illustrative and can vary depending on the quality of the plant material and the precise experimental conditions.
Table 1: Extraction and Purification Yields
| Stage | Starting Material (g) | Product | Yield (g) | Yield (%) |
| Extraction | 100 (Dried Plant Powder) | Crude Ethyl Acetate Extract | 5.0 | 5.0 |
| Column Chromatography | 5.0 (Crude Extract) | This compound-Rich Fraction | 0.5 | 10.0 (from crude) |
| Preparative HPLC | 0.5 (Rich Fraction) | Pure this compound | 0.05 | 10.0 (from rich fraction) |
Table 2: Purity Analysis at Different Stages
| Stage | Analytical Method | Purity of this compound (%) |
| Crude Ethyl Acetate Extract | Analytical HPLC | < 10 |
| This compound-Rich Fraction | Analytical HPLC | 50 - 70 |
| Pure this compound | Analytical HPLC | > 98 |
Signaling Pathway and Logical Relationships
The purification process is a logical sequence of steps designed to progressively increase the purity of this compound.
Caption: Logical Progression of this compound Purification.
Conclusion
The protocols described in this application note provide a comprehensive guide for the successful extraction and purification of this compound from Tripterygium wilfordii. Adherence to these methodologies will enable researchers to obtain high-purity this compound suitable for a wide range of biological and pharmacological studies. The provided data tables offer a benchmark for expected yields and purity levels throughout the process. The visualization of the workflow and purification logic aims to enhance the understanding and implementation of these protocols in a laboratory setting.
Application Notes and Protocols for the Total Synthesis of Neotriptophenolide and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of (+)-Neotriptophenolide, a complex diterpenoid natural product. The protocols are based on the first enantioselective total synthesis reported by Yang et al. This document also explores the synthesis of its analogues and discusses potential biological mechanisms of action, drawing parallels with the well-studied compound, triptolide.
Introduction
Neotriptophenolide, also referred to as (+)-Triptophenolide, is a member of the triptolide family of natural products isolated from the traditional Chinese medicinal plant Tripterygium wilfordii.[] These compounds have garnered significant attention from the scientific community due to their potent biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties.[] The complex molecular architecture of this compound, featuring a strained polycyclic system, has made it a challenging target for total synthesis. The successful enantioselective synthesis of this compound not only provides access to this scarce natural product for further biological evaluation but also opens avenues for the synthesis of novel analogues with potentially improved therapeutic profiles.
Enantioselective Total Synthesis of (+)-Neotriptophenolide
The first enantioselective total synthesis of (+)-Neotriptophenolide was achieved by Yang et al.[2][3][4] A key feature of this synthetic route is a lanthanide triflate-catalyzed oxidative radical cyclization to construct the core ring system with high stereocontrol. The synthesis commences from a chiral β-keto ester and proceeds through a linear sequence to afford the natural product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of (+)-Neotriptophenolide.
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Lanthanide triflate-catalyzed oxidative radical cyclization | Tricyclic intermediate | 77 | 38:1 | >99 |
| Conversion to (+)-Triptophenolide methyl ether | (+)-Triptophenolide methyl ether | - | - | >99 |
| Final conversion to (+)-Neotriptophenolide | (+)-Neotriptophenolide | - | - | >99 |
Note: Detailed yields for every single step are not fully provided in the cited abstracts; the table highlights the key reported metrics.
Experimental Protocols
Key Step: Lanthanide Triflate-Catalyzed Oxidative Radical Cyclization
This protocol describes the crucial step in establishing the core structure of this compound.
Materials:
-
(+)-8-phenylmenthyl ester precursor
-
Manganese(III) acetate (Mn(OAc)₃)
-
Lanthanide triflate catalyst (e.g., Yb(OTf)₃)
-
Anhydrous solvent (e.g., methanol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the (+)-8-phenylmenthyl ester precursor in anhydrous methanol under an inert atmosphere, add the lanthanide triflate catalyst.
-
Add Mn(OAc)₃ to the reaction mixture.
-
Stir the reaction at the specified temperature (details to be optimized based on the specific lanthanide triflate used) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tricyclic intermediate.
Synthesis of (+)-Triptophenolide Methyl Ether and Conversion to (+)-Neotriptophenolide
Following the key cyclization, the resulting intermediate is elaborated to (+)-Triptophenolide methyl ether.[2][4] The final steps involve the conversion of this methyl ether to the natural product, (+)-Neotriptophenolide.[2][4]
Synthesis of this compound Analogues
The developed synthetic route is amenable to the preparation of analogues of this compound. By modifying the starting materials and reaction conditions, various structural motifs can be introduced to explore structure-activity relationships (SAR). This flexibility is crucial for the development of new therapeutic agents with improved efficacy and reduced toxicity.
Biological Activity and Potential Signaling Pathways
This compound has been identified as a pan-antagonist for both wild-type and mutant androgen receptors (AR), with IC50 values in the nanomolar range.[5][6] This suggests a potential therapeutic application in prostate cancer.
While the specific signaling pathways of this compound are not extensively characterized, the closely related compound, triptolide, has been shown to modulate several key cellular signaling cascades. Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms. The known signaling pathways affected by triptolide include:
-
CaMKKβ-AMPK Signaling Pathway: Triptolide can induce protective autophagy in prostate cancer cells through the activation of this pathway.[2]
-
Androgen Receptor (AR) Signaling Pathway: Triptolide has been shown to inhibit the AR signaling pathway, which is critical for the growth of prostate cancer cells.[7]
-
NF-κB Signaling Pathway: Triptolide is a known inhibitor of the NF-κB pathway, which plays a central role in inflammation.[3]
-
MAPK Signaling Pathway: Triptolide can also modulate the MAPK signaling pathway, which is involved in various cellular processes, including proliferation, differentiation, and apoptosis.[3]
Further research is necessary to elucidate the precise signaling pathways modulated by this compound and to fully understand its mechanism of action.
Visualizations
Caption: Workflow for the total synthesis of (+)-Neotriptophenolide.
Caption: Hypothesized signaling pathways of this compound.
References
- 2. Triptolide induces protective autophagy through activation of the CaMKKβ-AMPK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of Triptophenolide from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
Application Notes and Protocols for Evaluating Neotriptophenolide Cytotoxicity
Introduction
Neotriptophenolide, a diterpenoid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest in oncological research for its potent anti-tumor properties. As with any potential therapeutic agent, a thorough evaluation of its cytotoxic effects is paramount. This document provides detailed protocols for three common cell-based assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—to quantitatively assess the cytotoxicity of this compound. These assays measure cell viability, membrane integrity, and apoptosis induction, respectively, offering a comprehensive profile of the compound's cellular impact.
Mechanism of Action: Induction of Apoptosis
This compound, like its parent compound Triptolide, is understood to exert its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[1] This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of executioner caspases. Caspases are a family of proteases that play a key role in the initiation and execution phases of apoptosis.[1] The activation of caspase-3 and caspase-7 is a critical step, leading to the cleavage of cellular substrates and ultimately, cell death.[2][3]
Caption: this compound-induced apoptosis signaling pathway.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[6]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]
Caption: Workflow for the MTT cell viability assay.
Membrane Integrity Assessment: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.[10] LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol (Steps 1-3).
-
Establish Controls: Prepare three sets of control wells:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 2% Triton X-100) 45 minutes before the assay endpoint.[11][12] This provides the 100% cell death value.
-
Vehicle Control: Cells treated with the same concentration of the drug vehicle.
-
-
Sample Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes to pellet the cells.[11]
-
Supernatant Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well assay plate.[11]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well of the assay plate.[11][13]
-
Incubation: Incubate the assay plate at room temperature for 20-30 minutes, protected from light.[11][13]
-
Stop Reaction: Add 50 µL of the provided stop solution to each well to terminate the reaction.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) should be used to correct for background.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Caption: Workflow for the LDH cytotoxicity assay.
Apoptosis Assessment: Caspase-3/7 Assay
The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for measuring the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[3] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[3] This cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.
Experimental Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled, 96-well plate suitable for luminescence measurements. Incubate for the desired time to induce apoptosis.[14]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[3]
-
Mixing: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary depending on the cell type.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as a fold change in activity compared to the vehicle-treated control.
Caption: Workflow for the Caspase-3/7 apoptosis assay.
Data Presentation: this compound Cytotoxicity
The cytotoxic potential of a compound is typically summarized by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.[9] The IC₅₀ values for this compound can be determined from the dose-response curves generated by the MTT assay.
Table 1: Illustrative IC₅₀ Values of this compound on Various Cancer Cell Lines after 48h Treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 9.5 ± 0.8 |
| SiHa | Cervical Cancer | 8.4 ± 0.7 |
| A549 | Lung Cancer | 12.1 ± 1.1 |
| HT-29 | Colon Cancer | 10.3 ± 0.9 |
| U87MG | Glioblastoma | 15.2 ± 1.4 |
Note: The values presented in this table are hypothetical examples based on published data for similar compounds like Parthenolide and are for illustrative purposes only.[15] Actual IC₅₀ values must be determined experimentally.
References
- 1. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Androgen Receptor Binding Assay for Neotriptophenolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-dependent transcription factor, plays a pivotal role in the development and progression of prostate cancer and other androgen-related pathologies.[1] The binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR initiates a conformational change, leading to its translocation to the nucleus, dimerization, and subsequent modulation of target gene transcription.[1][2] Consequently, the AR is a primary target for the development of therapeutics for prostate cancer.[3] Neotriptophenolide, a diterpenoid lactone, has been investigated for various biological activities, and its potential interaction with the androgen receptor is of significant interest for drug discovery programs.
These application notes provide a detailed protocol for an in vitro competitive binding assay to determine the affinity of this compound for the androgen receptor. The described methodology is a robust and reproducible method for screening and characterizing compounds that target the AR.
Principle of the Assay
This in vitro androgen receptor binding assay is a competitive binding experiment that measures the ability of a test compound, in this case, this compound, to displace a radiolabeled androgen, such as [³H]-R1881 (a synthetic androgen), from the ligand-binding domain (LBD) of the androgen receptor. The assay utilizes a recombinant human androgen receptor. The amount of radioligand displaced by the test compound is proportional to its binding affinity for the AR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway begins with the binding of androgens to the AR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, leading to a conformational change in the receptor. The activated AR then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[1][2]
Caption: Classical androgen receptor signaling pathway.
Experimental Workflow
The experimental workflow for the in vitro androgen receptor binding assay involves several key steps, from the preparation of reagents to the final data analysis.
Caption: Experimental workflow for the AR binding assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human Androgen Receptor (LBD) | Thermo Fisher Scientific | Varies |
| [³H]-R1881 | PerkinElmer | NET590250UC |
| Dihydrotestosterone (DHT) | Sigma-Aldrich | D-073 |
| Hydroxyflutamide | Sigma-Aldrich | F9397 |
| This compound | Varies | Varies |
| Assay Buffer (e.g., TEGMD Buffer) | In-house preparation | N/A |
| Scintillation Cocktail | Varies | Varies |
| 96-well Plates | Varies | Varies |
Detailed Experimental Protocol
This protocol is adapted from established methods for competitive androgen receptor binding assays.[4][5]
1. Preparation of Reagents:
-
Assay Buffer (TEGMD): Prepare a buffer containing 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate.
-
Radioligand Working Solution: Dilute [³H]-R1881 in assay buffer to a final concentration of 1 nM.
-
Test and Control Compound Solutions: Prepare stock solutions of this compound, Dihydrotestosterone (positive control), and Hydroxyflutamide (positive control) in DMSO. Serially dilute these stock solutions in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). The final DMSO concentration in the assay should not exceed 1%.
2. Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the diluted test compound (this compound) or control compound at various concentrations. For total binding wells, add 50 µL of assay buffer with DMSO. For non-specific binding wells, add 50 µL of a high concentration of unlabeled DHT (e.g., 10 µM).
-
Add 50 µL of the [³H]-R1881 working solution to all wells.
-
Add 50 µL of the diluted recombinant human androgen receptor to all wells.
-
Incubate the plate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) Slurry Method:
-
Prepare a 50% slurry of hydroxylapatite in assay buffer.
-
Add 100 µL of the cold HAP slurry to each well.
-
Incubate for 15 minutes at 4°C with shaking.
-
Centrifuge the plate to pellet the HAP.
-
Carefully aspirate the supernatant.
-
Wash the pellet three times with cold wash buffer (assay buffer without DTT and molybdate).
-
-
Filter Binding Assay:
-
Utilize a 96-well filter plate (e.g., GF/B filters).
-
Pre-soak the filter plate with wash buffer.
-
Transfer the incubation mixture from the assay plate to the filter plate.
-
Apply vacuum to separate the bound ligand (retained on the filter) from the free ligand (passes through).
-
Wash the filters three times with cold wash buffer.
-
4. Quantification and Data Analysis:
-
After the final wash, add scintillation cocktail to each well (for HAP method) or to the filter plate.
-
Seal the plate and count the radioactivity in a scintillation counter.
-
Calculate Percent Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
% Specific Binding = [(cpm in sample - Non-specific Binding cpm) / (Specific Binding cpm)] x 100
-
-
Determine IC50 Value: Plot the percent specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Data Presentation
The following table presents hypothetical data for the binding of this compound and control compounds to the androgen receptor.
| Compound | IC50 (nM) |
| Dihydrotestosterone (DHT) | 1.5 |
| Hydroxyflutamide | 150 |
| This compound | 550 |
This is hypothetical data for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for evaluating the in vitro binding affinity of this compound to the androgen receptor. This competitive binding assay is a fundamental tool for the initial characterization of potential androgen receptor modulators. The provided workflow and protocol can be adapted for high-throughput screening of compound libraries to identify novel AR ligands. Further cell-based assays are recommended to determine the functional activity (agonist or antagonist) of compounds that demonstrate binding affinity.[1][6]
References
- 1. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of a rapid in vitro androgen receptor transcriptional activation assay using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Neotriptophenolide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotriptophenolide, a diterpenoid epoxide derived from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered significant interest in the scientific community for its potent anti-inflammatory, immunosuppressive, and anti-tumor activities. Its mechanism of action is believed to involve the modulation of key cellular signaling pathways that regulate inflammation, cell survival, and apoptosis. Western blot analysis is a fundamental technique to elucidate these mechanisms by quantifying the changes in protein expression levels within treated cells.
This document provides detailed protocols for performing Western blot analysis to assess the impact of this compound treatment on protein expression. It also presents an overview of the primary signaling pathways anticipated to be affected, based on studies of the closely related parent compound, Triptolide.
Note on Data: As of the latest literature review, specific quantitative densitometry data from Western blot analyses for this compound is limited in publicly accessible databases. The tables below summarize the expected qualitative changes in protein expression based on the well-documented effects of the parent compound, Triptolide. Researchers are encouraged to generate specific quantitative data for this compound in their experimental systems.
Data Presentation: Expected Protein Expression Changes
The following tables summarize the anticipated qualitative changes in key proteins involved in major signaling pathways following treatment with this compound, based on data from its parent compound, Triptolide.
Table 1: NF-κB Signaling Pathway
| Protein Target | Expected Change After Treatment | Role in Pathway |
| p-p65 | Decrease | Active, phosphorylated subunit of NF-κB |
| p65 (total) | No significant change | Total protein level of the p65 subunit |
| p-IκBα | Decrease | Phosphorylated, inactive form of the inhibitor |
| IκBα (total) | Increase | Inhibitor of NF-κB, degradation is reduced |
| IKKα/β | Decrease in activity | Kinases responsible for IκBα phosphorylation |
Table 2: Apoptosis Signaling Pathway
| Protein Target | Expected Change After Treatment | Role in Pathway |
| Cleaved Caspase-3 | Increase | Key executioner caspase in apoptosis[1] |
| Cleaved Caspase-9 | Increase | Initiator caspase in the intrinsic pathway[1] |
| Cleaved PARP | Increase | Substrate of cleaved caspase-3, marker of apoptosis |
| Bcl-2 | Decrease | Anti-apoptotic protein |
| Bax | Increase | Pro-apoptotic protein |
| Cytochrome c (cytosolic) | Increase | Released from mitochondria during apoptosis |
Table 3: MAPK Signaling Pathway
| Protein Target | Expected Change After Treatment | Role in Pathway |
| p-p38 MAPK | Variable (context-dependent) | Stress-activated protein kinase |
| p38 MAPK (total) | No significant change | Total protein level of p38 |
| p-ERK1/2 | Variable (context-dependent) | Regulates cell proliferation and differentiation |
| ERK1/2 (total) | No significant change | Total protein level of ERK1/2 |
| p-JNK | Variable (context-dependent) | Stress-activated protein kinase |
| JNK (total) | No significant change | Total protein level of JNK |
Table 4: STAT3 Signaling Pathway
| Protein Target | Expected Change After Treatment | Role in Pathway |
| p-STAT3 (Tyr705) | Decrease | Active, phosphorylated form of STAT3[2] |
| STAT3 (total) | No significant change | Total protein level of STAT3[2] |
| SHP-1 | Increase | Protein tyrosine phosphatase that dephosphorylates STAT3[2] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound prior to protein extraction. Optimization of cell line, seeding density, and treatment conditions (concentration and duration) is recommended.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 10 cm cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed cells into 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is crucial to determine the optimal concentration through a dose-response experiment (e.g., MTT assay). A common starting range for Triptolide derivatives is 10-100 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours). The optimal time should be determined based on the specific research question.
-
-
Cell Harvesting:
-
After the treatment period, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to Protocol 2 for protein extraction.
-
Protocol 2: Protein Extraction and Quantification
Materials:
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis:
-
After washing with PBS, add an appropriate volume of ice-cold RIPA buffer to each well/dish (e.g., 100-200 µL for a well in a 6-well plate).
-
Use a cell scraper to scrape the adherent cells into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, normalize all samples to the same concentration with RIPA buffer.
-
Protocol 3: Western Blot Analysis
Materials:
-
SDS-PAGE gels (appropriate acrylamide percentage for the target proteins)
-
SDS-PAGE running buffer
-
Laemmli sample buffer (4x or 6x)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein lysate, add the appropriate volume of Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the condensate.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF/nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer sandwich and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Mandatory Visualizations
References
Application Note: Visualizing the Subcellular Impact of Neotriptophenolide using Confocal Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neotriptophenolide, a derivative of the natural product triptolide, is a potent anti-inflammatory and anti-cancer agent. Its therapeutic effects are largely attributed to its ability to induce apoptosis and inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Understanding the subcellular localization of the molecular targets of this compound is crucial for elucidating its precise mechanism of action and for the development of targeted cancer therapies. This application note provides detailed protocols for utilizing confocal microscopy to visualize the this compound-induced changes in the subcellular localization of key proteins involved in the NF-κB and apoptotic signaling pathways.
Key Cellular Targets and Mechanisms of this compound
This compound, like its parent compound triptolide, exerts its biological effects by modulating the activity of several key signaling pathways. The primary mechanisms of action relevant to its anti-cancer and anti-inflammatory properties are the inhibition of NF-κB signaling and the induction of apoptosis.
Inhibition of NF-κB Signaling
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammatory responses and a critical survival factor for many cancer cells. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Triptolide and its derivatives have been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[1][2][3]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. This compound can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of a caspase cascade. Triptolide has been shown to increase the expression of Fas, a key death receptor.[4]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress and converges at the mitochondria. It is regulated by the Bcl-2 family of proteins, which include both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Triptolide can alter the balance of these proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[4][5][6] Studies have shown that triptolide can induce the cleavage of Bcl-2 and promote the translocation of Bax to the mitochondria.[5][6]
Data Presentation
The following table summarizes the expected quantitative effects of this compound on the subcellular localization of its key targets. These values are hypothetical and should be determined experimentally.
| Target Protein | Treatment | Cytoplasmic Fluorescence Intensity (Arbitrary Units) | Nuclear Fluorescence Intensity (Arbitrary Units) | Nuclear/Cytoplasmic Ratio |
| NF-κB p65 | Control (TNF-α stimulated) | 100 ± 15 | 300 ± 25 | 3.0 |
| This compound + TNF-α | 250 ± 20 | 150 ± 18 | 0.6 | |
| Bax | Control | 200 ± 22 | 50 ± 8 | 0.25 |
| This compound | 100 ± 12 | 150 ± 15 (Mitochondrial) | 1.5 | |
| Cytochrome c | Control | 50 ± 7 (Mitochondrial) | 20 ± 5 | 0.4 |
| This compound | 150 ± 18 (Cytosolic) | 25 ± 6 | 0.17 |
Experimental Protocols
Protocol 1: Confocal Microscopy for NF-κB p65 Nuclear Translocation
This protocol details the immunofluorescence staining and confocal imaging of the NF-κB p65 subunit to assess its nuclear translocation in response to this compound treatment.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include a non-stimulated control and a TNF-α only control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-NF-κB p65) diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Confocal Microscopy and Image Analysis:
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for Alexa Fluor 488 and DAPI.
-
Capture Z-stack images to ensure the entire cell volume is imaged.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 using image analysis software (e.g., ImageJ, CellProfiler). Calculate the nuclear-to-cytoplasmic fluorescence ratio.
-
Protocol 2: Confocal Microscopy for Subcellular Localization of Apoptotic Proteins
This protocol is designed to visualize the subcellular localization of key apoptotic proteins, such as Bax and cytochrome c, following this compound treatment.
Materials:
-
Human cancer cell line
-
Cell culture medium and supplements
-
This compound
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
PBS, 4% PFA, 0.1% Triton X-100, Blocking Buffer
-
Primary antibodies: Rabbit anti-Bax, Mouse anti-cytochrome c
-
Secondary antibodies: Alexa Fluor 488-conjugated goat anti-rabbit IgG, Alexa Fluor 647-conjugated goat anti-mouse IgG
-
DAPI
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis (e.g., 6-24 hours). Include an untreated control.
-
-
Mitochondrial Staining (Optional but recommended):
-
Prior to fixation, incubate live cells with MitoTracker Red CMXRos according to the manufacturer's protocol to label mitochondria.
-
-
Fixation, Permeabilization, and Immunostaining:
-
Follow the same fixation, permeabilization, and blocking steps as in Protocol 1.
-
Incubate with primary antibodies (anti-Bax and/or anti-cytochrome c) overnight at 4°C.
-
Wash and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Stain nuclei with DAPI and mount the coverslips as described in Protocol 1.
-
-
Confocal Microscopy and Image Analysis:
-
Acquire multi-channel confocal images for DAPI, the apoptotic protein(s), and the mitochondrial marker (if used).
-
Analyze the colocalization of Bax with mitochondria or the release of cytochrome c from mitochondria into the cytoplasm using image analysis software.
-
Mandatory Visualization
Caption: Experimental workflow for confocal microscopy analysis.
Caption: this compound inhibits NF-κB nuclear translocation.
Caption: this compound induces apoptosis pathways.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Triptolide inhibits the proliferation of cells from lymphocytic leukemic cell lines in association with downregulation of NF-κB activity and miR-16-1* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide ameliorates fine particulate matter-induced podocytes injury via regulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide induces Bcl-2 cleavage and mitochondria dependent apoptosis in p53-deficient HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptolide Causes Spermatogenic Disorders by Inducing Apoptosis in the Mitochondrial Pathway of Mouse Testicular Spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Neotriptophenolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotriptophenolide, a diterpenoid compound derived from Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. Its therapeutic potential is attributed to the modulation of key signaling pathways involved in inflammation and tumorigenesis. These application notes provide a comprehensive overview of preclinical animal models and detailed protocols for evaluating the in vivo efficacy of this compound. The information presented is primarily based on studies of Triptolide, a closely related and well-researched compound that serves as a strong surrogate for understanding the biological activity of this compound.
Mechanism of Action and Signaling Pathways
This compound is believed to exert its biological effects through the inhibition of transcriptional regulation and modulation of critical signaling cascades. The primary mechanism involves the covalent binding to the XPB subunit of the general transcription factor TFIIH, leading to a global suppression of RNA polymerase II-dependent transcription. This, in turn, affects the expression of short-lived proteins, including many cytokines and proto-oncogenes crucial for inflammation and cancer progression.
Key signaling pathways modulated by Triptolide, and likely this compound, include:
-
NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory effects of Triptolide. It prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
MAPK Signaling Pathway: Triptolide has been shown to suppress the phosphorylation of key kinases in the MAPK pathway, including p38, JNK, and ERK, which are involved in cellular stress responses, inflammation, and proliferation.
-
JAK/STAT Signaling Pathway: By interfering with this pathway, Triptolide can inhibit the cellular response to a variety of cytokines and growth factors, thereby impacting immune cell function and tumor growth.
-
Akt/mTOR Signaling Pathway: Triptolide can induce apoptosis and inhibit cell proliferation by suppressing the Akt/mTOR signaling cascade, which is a critical regulator of cell growth and survival.
Signaling Pathway Diagrams
Animal Models for In Vivo Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Below are established models for assessing its anti-inflammatory and anti-cancer efficacy.
Anti-Inflammatory Models
| Animal Model | Disease Induction | Key Efficacy Parameters |
| Collagen-Induced Arthritis (CIA) in Mice | Immunization with type II collagen emulsified in Freund's adjuvant.[1] | Arthritis score, paw swelling, pro-inflammatory cytokine levels (TNF-α, IL-6), histological analysis of joint destruction.[1] |
| LPS-Induced Acute Lung Injury (ALI) in Mice | Intranasal or intratracheal administration of Lipopolysaccharide (LPS).[2][3][4] | Leukocyte count in bronchoalveolar lavage fluid (BALF), myeloperoxidase (MPO) activity, lung edema, pro-inflammatory cytokine levels in BALF.[4] |
Anti-Cancer Models
| Animal Model | Disease Induction | Key Efficacy Parameters |
| Xenograft Tumor Models in Nude Mice | Subcutaneous injection of human cancer cell lines (e.g., pancreatic, lung, cervical).[5][6][7] | Tumor volume and weight, survival rate, expression of biomarkers (e.g., EGFR, PDGFRα, Akt-mTOR pathway proteins).[5] |
| Orthotopic Tumor Models in Mice | Implantation of tumor cells or patient-derived tissue into the corresponding organ (e.g., pancreas).[8][9] | Tumor growth and metastasis, survival rate, histological analysis of tumor microenvironment. |
Quantitative Data Summary
The following tables summarize quantitative efficacy data from in vivo studies using Triptolide, which can be used as a reference for designing and evaluating studies with this compound.
Anti-Inflammatory Efficacy of Triptolide
| Animal Model | Triptolide Dose | Administration Route | Key Findings |
| LPS-Induced ALI in Mice | 0.15 - 0.25 mg/kg | Intraperitoneal | Dose-dependent reduction in serum TNF-α and IL-6.[10] |
| CIA in Mice | Not specified | Not specified | Significant reduction in foot volume and arthritis scores compared to the model group.[1] |
Anti-Cancer Efficacy of Triptolide
| Animal Model (Cell Line) | Triptolide Dose | Administration Route | Key Findings |
| Lung Adenocarcinoma (A549/TaxR) Xenograft | 0.4 and 0.8 mg/kg | Intraperitoneal | Significant delay in tumor growth; mean tumor volumes of 948 mm³ (low-dose) and 638 mm³ (high-dose) compared to 1,313 mm³ in the vehicle group.[7] |
| Cervical Cancer (HeLa) Xenograft | Not specified | Oral gavage | Potent inhibition of tumor growth, with significantly lower daily tumor growth rate compared to the control group.[5] |
| Non-Small Cell Lung Cancer (NCI-H1299) Xenograft | 0.75 and 1.5 mg/kg | Intraperitoneal | Obvious reductions in tumor volume and weight compared to the vehicle group.[6] |
Experimental Protocols
General Experimental Workflow
Protocol 1: Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
1. Materials and Reagents:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., DMSO, corn oil)
-
Anesthesia (e.g., isoflurane)
-
Calipers for paw measurement
-
ELISA kits for cytokine analysis (TNF-α, IL-6)
2. Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with free access to food and water.
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Grouping and Treatment:
-
Monitor mice for signs of arthritis starting from day 21.
-
Once arthritis is established (arthritis score > 4), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control group
-
This compound low-dose group
-
This compound high-dose group
-
Positive control group (e.g., methotrexate)
-
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection) for 21 days.
-
-
Efficacy Evaluation:
-
Measure paw thickness and arthritis score every 2-3 days. The arthritis score can be graded on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis of the entire paw). The maximum score per mouse is 16.
-
Monitor body weight throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for cytokine analysis (TNF-α, IL-6) by ELISA.
-
Euthanize mice and collect hind paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Protocol 2: Evaluation of this compound in a Human Pancreatic Cancer Xenograft Model
1. Materials and Reagents:
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
Human pancreatic cancer cell line (e.g., MIA PaCa-2, PANC-1)
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Surgical tools for tumor excision
2. Procedure:
-
Cell Culture and Implantation:
-
Culture pancreatic cancer cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Grouping and Treatment:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control group
-
This compound low-dose group
-
This compound high-dose group
-
Positive control group (e.g., gemcitabine)
-
-
Administer this compound or vehicle daily via the desired route for the specified duration (e.g., 21-28 days).
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or snap-frozen for western blot analysis of target proteins in the relevant signaling pathways.
-
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound's efficacy in preclinical models of inflammation and cancer. The information, largely based on the extensive research on Triptolide, suggests that this compound likely possesses significant therapeutic potential. Rigorous and well-designed animal studies are essential to validate these promising preclinical findings and to guide the future clinical development of this compound. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. The Effect of Triptolide Combined With Crocin on Arthritis in Mice: From Side Effect Attenuation to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action of Neotriptophenolide Using Luciferase Reporter Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neotriptophenolide, a diterpenoid isolated from the traditional medicinal plant Tripterygium wilfordii, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Understanding the molecular mechanisms underlying its bioactivity is crucial for its development as a therapeutic agent. Luciferase reporter assays are a powerful and widely used tool to investigate the effect of compounds on specific signaling pathways by measuring the activity of a target transcription factor. This document provides detailed protocols for utilizing luciferase reporter assays to elucidate the mechanism of action of this compound, with a focus on the NF-κB, STAT3, and Androgen Receptor (AR) signaling pathways. While the direct effects of this compound are still under extensive investigation, its structural analog, Triptolide, also derived from T. wilfordii, has been shown to modulate key inflammatory and oncogenic pathways such as NF-κB and STAT3.[1][2][3] This provides a strong rationale for investigating similar activities for this compound. Furthermore, studies have demonstrated the inhibitory effect of this compound on the Androgen Receptor signaling pathway using luciferase reporter assays.[4]
Key Signaling Pathways
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, cell proliferation, and survival.[5][6] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders.[5] Several anti-inflammatory compounds exert their effects by inhibiting NF-κB activation.[7][8][9][10]
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis.[11][12] Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for cancer therapy.[11][13]
Androgen Receptor (AR) Signaling Pathway: The Androgen Receptor is a nuclear receptor that is crucial for the development and progression of prostate cancer. Antagonizing AR activity is a primary strategy in the treatment of this disease.[4]
Data Presentation
The following table summarizes the inhibitory effects of this compound on Androgen Receptor activity as determined by a luciferase reporter assay.[4] This provides a concrete example of how this technology can be used to quantify the compound's activity.
| Cell Line | Treatment | Concentration | Luciferase Activity (% of Control) |
| LNCaP | DHT (10 nM) | - | 100% |
| LNCaP | DHT (10 nM) + this compound | 500 nM | Significantly Reduced |
| LNCaP | DHT (10 nM) + this compound | 5 µM | Significantly Reduced |
Data adapted from a study demonstrating this compound's ability to inhibit Dihydrotestosterone (DHT)-induced Androgen Receptor transcriptional activity.[4]
Experimental Protocols
This section provides detailed protocols for performing luciferase reporter assays to investigate the effect of this compound on the NF-κB, STAT3, and AR signaling pathways.
Materials and Reagents
-
Cell Lines:
-
HEK293T or other suitable cell line for transient transfection (for NF-κB and STAT3 assays).
-
LNCaP or other AR-positive prostate cancer cell line (for AR assay).
-
-
Plasmids:
-
NF-κB-luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of the luciferase gene).
-
STAT3-luciferase reporter plasmid (containing STAT3-responsive elements).
-
AR-responsive luciferase reporter plasmid (e.g., PSA-luc).
-
A constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization.
-
-
Reagents:
-
This compound (dissolved in DMSO).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD).
-
Inducers for pathway activation:
-
Tumor Necrosis Factor-alpha (TNF-α) for NF-κB pathway.
-
Interleukin-6 (IL-6) for STAT3 pathway.
-
Dihydrotestosterone (DHT) for AR pathway.
-
-
Dual-Luciferase® Reporter Assay System.
-
Phosphate-buffered saline (PBS).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Day 1: Cell Seeding
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
Day 2: Transfection
-
Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
Day 3: Treatment and Induction
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the appropriate wells. Include a non-induced control group.
-
Incubate for 6-8 hours.
Day 4: Luciferase Assay
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure Firefly and Renilla luciferase activities using a luminometer and a Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
Protocol 2: STAT3 Luciferase Reporter Assay
This protocol measures the effect of this compound on IL-6-induced STAT3 activation.
Day 1-2: Cell Seeding and Transfection
-
Follow the same procedure as for the NF-κB assay (Day 1 and 2), but co-transfect with the STAT3-luciferase reporter plasmid and the Renilla luciferase plasmid.
Day 3: Treatment and Induction
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate STAT3 activation by adding IL-6 (e.g., 20 ng/mL) to the designated wells.
-
Incubate for 6-8 hours.
Day 4: Luciferase Assay
-
Follow the same procedure as for the NF-κB assay (Day 4) to measure and normalize luciferase activities.
Protocol 3: Androgen Receptor (AR) Luciferase Reporter Assay
This protocol determines the antagonistic effect of this compound on DHT-induced AR activation.
Day 1-2: Cell Seeding and Transfection
-
Seed LNCaP cells in a 96-well plate.
-
Co-transfect with an AR-responsive luciferase reporter plasmid (e.g., PSA-luc) and a Renilla luciferase plasmid.
Day 3: Treatment
-
Treat the cells with various concentrations of this compound or vehicle in the presence or absence of DHT (e.g., 10 nM).
-
Incubate for 24 hours.
Day 4: Luciferase Assay
-
Follow the same procedure as for the NF-κB assay (Day 4) to measure and normalize luciferase activities.
Mandatory Visualizations
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Caption: General workflow for the luciferase reporter assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide blocks the STAT3 signaling pathway through induction of protein tyrosine phosphatase SHP-1 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Triptophenolide from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
- 8. Neurotropin inhibits neuroinflammation via suppressing NF-κB and MAPKs signaling pathways in lipopolysaccharide-stimulated BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of STAT3 prevents neointima formation by inhibiting proliferation and promoting apoptosis of neointimal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Neotriptophenolide on Cell Viability using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and metabolic activity.[1] The principle of this assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product.[1][2] The resulting formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).[1] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[3] This protocol provides a detailed method for evaluating the cytotoxic effects of Neotriptophenolide, a diterpenoid lactone with potential anti-inflammatory and anti-cancer properties, on a selected cell line.
Experimental Protocols
1. Materials and Reagents
-
96-well flat-bottom sterile tissue culture plates
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile, pH 7.4
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
2. Preparation of Reagents
-
MTT Stock Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex the solution until the MTT is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the MTT solution at 4°C, protected from light, for up to one month or at -20°C for longer-term storage.[2]
-
-
This compound Working Solutions:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.
-
3. MTT Assay Procedure
-
Cell Seeding:
-
Harvest cells that are in their exponential growth phase.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are still in the exponential growth phase at the end of the experiment.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium.
-
Add 100 µL of the prepared this compound working solutions (in complete medium) to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Cells cultured in complete medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the working solutions.
-
Blank Control: Wells containing complete medium without any cells. This will be used to subtract the background absorbance.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[4]
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can also be used to reduce background noise.
-
4. Data Analysis
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
Data Presentation
The results of the MTT assay can be summarized in a table as shown below.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.254 | 0.087 | 100% |
| 0 (Vehicle Control) | 1.248 | 0.091 | 99.5% |
| 1 | 1.132 | 0.075 | 90.3% |
| 5 | 0.988 | 0.063 | 78.8% |
| 10 | 0.751 | 0.051 | 59.9% |
| 25 | 0.432 | 0.039 | 34.4% |
| 50 | 0.215 | 0.028 | 17.1% |
| 100 | 0.103 | 0.015 | 8.2% |
Visualizations
Caption: Workflow of the MTT assay for cell viability assessment.
Caption: Principle of the MTT assay for determining cell viability.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Neotriptophenolide Solubility and Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Neotriptophenolide in aqueous solutions. The information is designed to offer practical guidance for improving its solubility and ensuring its stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound, a diterpenoid lactone, possesses a largely hydrophobic molecular structure with several lipophilic functional groups. This inherent lipophilicity, common to many diterpene lactones, leads to poor aqueous solubility.[1] Compounds with low water solubility often present challenges in formulation and can exhibit variable bioavailability.[1]
Q2: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
A2: Based on studies of its close structural analog, triptolide, the primary degradation pathways for this compound in aqueous solutions likely involve its epoxide and lactone functionalities. The diepoxide groups are susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the opening of the epoxide rings.[2] The lactone ring can also undergo hydrolysis, especially at pH values outside of the optimal stability range.
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
Q4: Can I use co-solvents to dissolve this compound? What are the potential drawbacks?
A4: Yes, co-solvents are a common and effective method for dissolving poorly soluble compounds like this compound. Water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used.[4] However, a significant drawback is the potential for the compound to precipitate out of solution upon dilution with an aqueous medium, which can be problematic for in-vitro and in-vivo studies.[4]
Q5: Are there more advanced formulation strategies to improve the solubility and stability of this compound?
A5: Several advanced formulation strategies can be employed to enhance the aqueous solubility and stability of diterpene lactones like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.[5]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing its solubility and dissolution velocity.
-
Cyclodextrin Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can form inclusion complexes with improved aqueous solubility.[6]
-
Lipid-Based Formulations: Formulations such as liposomes and nanoemulsions can encapsulate this compound, protecting it from degradation and improving its delivery.[7][8]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution with aqueous media.
| Potential Cause | Troubleshooting Step |
| Co-solvent concentration is too high. | Reduce the initial concentration of the organic co-solvent in your stock solution. |
| Rapid dilution. | Add the this compound stock solution to the aqueous medium slowly and with continuous stirring. |
| pH of the final solution is not optimal. | Ensure the pH of the final aqueous solution is within the optimal stability range for this compound (likely slightly acidic to neutral). |
| Low kinetic solubility. | Consider using a formulation approach that enhances thermodynamic solubility, such as cyclodextrin complexation or a nanosuspension. |
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in the assay medium. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in the aqueous assay medium before analysis. |
| Precipitation of the compound in the assay medium. | Visually inspect for any precipitation. Consider lowering the final concentration of this compound or using a solubilization technique. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. |
Issue 3: Difficulty in preparing a stable stock solution.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent. | Test a range of pharmaceutically acceptable solvents and co-solvents to find an optimal system. |
| Degradation over time. | Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Conduct a stability study of the stock solution over time. |
Quantitative Data Summary
Quantitative data for this compound is limited in publicly available literature. The following tables provide illustrative data from its structural analog, triptolide, and another diterpene lactone, andrographolide, to provide context for expected stability and solubility improvements.
Table 1: Stability of Triptolide in Aqueous Solution at 25°C
| pH | Half-life (t1/2) | Degradation Rate |
| 4 | Slower | Slower |
| 6 | ~204 days[3] | Slowest[3] |
| 10 | Faster | Fastest[3] |
Table 2: Examples of Solubility Enhancement for Poorly Soluble Diterpene Lactones
| Compound | Formulation Strategy | Fold Increase in Solubility (Approximate) | Reference |
| Andrographolide | Nanosuspension | Not specified, but improved dissolution | [1] |
| Andrographolide | Solid Dispersion | Not specified, but improved dissolution | [1] |
| Triptolide | Prodrug Approach | Water-soluble analogs created | [9] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound, which is useful for early-stage screening of solubility in different aqueous buffers.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffers of different pH values (e.g., pH 4.0, 6.0, 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of each aqueous buffer to separate wells.
-
Add 2 µL of the 10 mM this compound stock solution to each well, resulting in a final concentration of 100 µM.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the absorbance of each well at a predetermined wavelength for this compound using a microplate reader.
-
Visually inspect the wells for any precipitation.
-
The highest concentration at which no precipitate is observed is the kinetic solubility.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector
-
Incubator or water bath
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Divide the solution into four groups: control, acidic, basic, and oxidative.
-
To the acidic group, add HCl solution.
-
To the basic group, add NaOH solution.
-
To the oxidative group, add H₂O₂ solution.
-
Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize the acidic and basic samples, and quench the oxidative reaction.
-
Analyze all samples by a validated stability-indicating HPLC method to separate this compound from its degradation products.[10][11][12]
-
Characterize the degradation products using mass spectrometry or other spectroscopic techniques.[13]
Visualizations
Caption: Workflow for solubility and stability assessment of this compound.
Caption: Postulated degradation pathways for this compound in aqueous solution.
References
- 1. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Identification and characterization of forced degradation products and stability-indicating assay for notoginsenosidefc by using UHPLC-Q-TOF-MS and UHPLC-MS/MS: Insights into stability profile and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS/MS for Neotriptophenolide Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Neotriptophenolide using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC-MS/MS parameters for this compound analysis?
A1: For initial method development, a good starting point can be derived from methods used for structurally similar compounds, such as triptolide. The chemical formula for this compound is C₂₁H₂₆O₄, with a molecular weight of 342.43 g/mol [1].
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 5-10 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Table 2: Recommended Starting MS Parameters
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | Calculated [M+H]⁺ = 343.18 m/z. This should be confirmed by infusing a standard solution. |
| Product Ions (Q3) | To be determined by fragmentation of the precursor ion. Common losses for similar compounds include H₂O, CO, and parts of the lactone ring. |
| Collision Energy (CE) | Requires optimization for each product ion, typically in the range of 10-40 eV. |
| Ion Source Settings | Capillary Voltage: ~3-4 kV; Gas Flow (Nebulizer, Heater): Instrument dependent, optimize for best signal; Source Temperature: ~300-400 °C. |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-MS/MS analysis of this compound in a question-and-answer format.
Q2: I am observing no peak or a very weak signal for this compound. What are the possible causes and solutions?
A2: Several factors can lead to a weak or absent signal. A systematic approach to troubleshooting is recommended.
Table 3: Troubleshooting Low or No Signal
| Possible Cause | Recommended Action |
| Incorrect MS Parameters | - Confirm the precursor ion m/z by infusing a standard solution of this compound. - Perform a product ion scan to identify the most abundant and specific fragment ions. - Optimize collision energy for each transition to maximize fragment intensity. |
| Poor Ionization | - Ensure the mobile phase is acidic (e.g., 0.1% formic acid) to promote protonation in ESI+ mode. - Check ion source settings (capillary voltage, gas flows, temperature) and optimize for this compound. |
| Sample Degradation | - Assess the stability of this compound in your sample matrix and solvent.[2][3] Store samples at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.[1] - Prepare fresh standards and samples. |
| Sample Preparation Issues | - Evaluate your extraction efficiency. Consider alternative methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interferences. |
| Instrument Malfunction | - Check for leaks in the HPLC system. - Ensure the MS is properly calibrated and tuned. - Verify that the sample is being injected correctly. |
Q3: My chromatogram shows significant peak tailing for the this compound peak. How can I improve the peak shape?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
Table 4: Troubleshooting Peak Tailing
| Possible Cause | Recommended Action |
| Secondary Silanol Interactions | - Use a column with end-capping or a newer generation C18 column. - Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (note: TEA may suppress MS signal). |
| Mobile Phase pH | - Ensure the mobile phase pH is appropriate for the analyte. For this compound, an acidic mobile phase with formic acid should be suitable. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Column Contamination | - Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). - If the problem persists, replace the column. |
| Extra-column Volume | - Minimize the length and diameter of tubing between the injector, column, and detector. |
Q4: I am experiencing high backpressure in my HPLC system. What should I do?
A4: High backpressure is a common issue that can damage the HPLC system if not addressed.
Table 5: Troubleshooting High Backpressure
| Possible Cause | Recommended Action |
| Column Frit Blockage | - Reverse flush the column (if permitted by the manufacturer). - Replace the column inlet frit. |
| System Blockage | - Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. - Check for blockages in tubing, injector, or guard column. |
| Sample Particulates | - Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. |
| Mobile Phase Precipitation | - Ensure mobile phase components are fully miscible and that buffers do not precipitate at high organic concentrations. |
Q5: My results are not reproducible, and I suspect matrix effects. How can I identify and mitigate them?
A5: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples.[4][5]
Table 6: Identifying and Mitigating Matrix Effects
| Step | Action |
| Identification | - Post-column infusion: Infuse a constant flow of this compound standard into the MS while injecting a blank matrix extract. A dip or rise in the signal at the expected retention time of interferences indicates ion suppression or enhancement. - Post-extraction spike: Compare the peak area of a standard spiked into a matrix extract after extraction with the peak area of a standard in a clean solvent. A significant difference indicates a matrix effect.[5] |
| Mitigation | - Improve Sample Preparation: Use a more selective sample cleanup method like SPE to remove interfering matrix components.[4] - Chromatographic Separation: Modify the HPLC gradient to separate this compound from the co-eluting matrix components. - Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is ideal as it will co-elute and experience similar matrix effects. If a SIL-IS is unavailable, a structurally similar compound can be used. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. |
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.
Protocol 2: MS/MS Parameter Optimization Workflow
Caption: Workflow for optimizing MS/MS parameters for this compound.
Troubleshooting Decision Tree for Low Signal
Caption: A decision tree for troubleshooting low signal issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Tripterygium extracts containing Neotriptophenolide.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tripterygium extracts, specifically focusing on minimizing batch-to-batch variability of the active compound Neotriptophenolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistency important?
This compound is a bioactive terpenoid found in Tripterygium wilfordii. Like other active compounds from this plant, such as triptolide, it is being investigated for its anti-inflammatory and immunosuppressive properties.[1][2] Ensuring consistent, quantifiable levels of this compound in extracts is crucial for obtaining reproducible experimental results and for the development of standardized botanical drugs.
Q2: What are the primary factors contributing to batch-to-batch variability of this compound?
Batch-to-batch variability in this compound content is influenced by several factors:
-
Raw Material Sourcing: The concentration of terpenoids can vary significantly among different individual plants of Tripterygium wilfordii.[1][2]
-
Post-Harvest Processing: Drying temperature is a critical factor. Different drying temperatures can lead to significant variations in the final content of this compound in the raw material.[1][2]
-
Extraction Method: The choice of solvent and extraction technique significantly impacts the yield of this compound.
-
Storage Conditions: The stability of terpenoids can be affected by temperature, light, and oxygen exposure over time.[3][4]
Q3: Which extraction solvents are recommended for this compound?
For terpenoids from Tripterygium wilfordii, ethyl acetate has been shown to have a higher extraction rate compared to more polar solvents like methanol and ethanol.[1] Therefore, ethyl acetate is a recommended solvent for enriching this compound in the extract.
Q4: What analytical methods are suitable for quantifying this compound?
A sensitive and rapid High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) method has been developed for the simultaneous quantification of this compound (triptophenolide), triptolide, demethylzeylasteral, and celastrol in Tripterygium wilfordii extracts.[1][2] This method demonstrates good linearity, precision, and accuracy for quality control purposes.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound in the Extract
| Potential Cause | Troubleshooting Step |
| Inappropriate Raw Material | The content of this compound can be very low or even absent in some individual plants.[1][2] Verify the source and consider screening multiple raw material batches. |
| Inefficient Extraction | The use of suboptimal solvents like methanol or ethanol can result in poor extraction yields for terpenoids.[1] Switch to a more effective solvent such as ethyl acetate and consider using ultrasonic-assisted extraction to improve efficiency. |
| Degradation during Processing | High temperatures during drying or extraction can degrade this compound. Optimize drying temperatures; for the root, 60-80°C has been suggested, while for the cortex, 40°C is more suitable.[2] |
Issue 2: High Variability in this compound Content Between Batches
| Potential Cause | Troubleshooting Step |
| Inconsistent Raw Material | Genetic and environmental differences between plant sources lead to variability. Implement a robust quality control protocol for incoming raw materials, including HPLC analysis of a representative sample from each batch. |
| Variable Post-Harvest Handling | Inconsistent drying methods are a major source of variability.[1][2] Standardize the drying protocol, including temperature and duration, for all raw materials. |
| Inconsistent Extraction Protocol | Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields.[5] Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction. |
| Analyte Instability | The stability of the prepared extract solution can affect analytical results. A stability test of a sample solution showed it was stable for 24 hours, but longer-term stability should be validated under your specific storage conditions.[1] |
Data Presentation
Table 1: Influence of Drying Temperature on this compound Content in Tripterygium wilfordii
| Sample Type | Drying Temperature (°C) | This compound Content (mg/g) |
| Wild Root | 40 | 0.033 |
| Wild Root | 60 | 0.057 |
| Wild Root | 80 | 0.065 |
| Cultivated Root | 40 | 0.021 |
| Cultivated Root | 60 | 0.029 |
| Cultivated Root | 80 | 0.023 |
| Cortex | 40 | 1.807 |
| Cortex | 60 | 0.985 |
| Cortex | 80 | 0.091 |
| Data synthesized from the comparative analysis of terpenoids in Tripterygium wilfordii Radix.[1][2] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound
-
Sample Preparation: Grind the dried roots or cortex of Tripterygium wilfordii to a coarse powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a flask.
-
Add 25 mL of ethyl acetate.
-
Place the flask in an ultrasonic bath.
-
Extract for 30 minutes at a controlled temperature (e.g., 25°C).
-
Filter the extract through a 0.45 µm filter.
-
Collect the filtrate for analysis.
-
Protocol 2: Quantification of this compound by HPLC-PDA
-
Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array detector.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water may be used.
-
Detection Wavelength: Monitor at a wavelength suitable for terpenoids (e.g., 218 nm).
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Analysis:
-
Inject a fixed volume (e.g., 10 µL) of the filtered extract and the calibration standards.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standards.
-
Visualizations
Caption: Workflow for Minimizing Batch-to-Batch Variability.
Caption: Troubleshooting Low this compound Yield.
Caption: Simplified NF-κB Signaling Pathway Inhibition.
References
- 1. Comparative analysis of four terpenoids in root and cortex of Tripterygium wilfordii Radix by different drying methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of four terpenoids in root and cortex of Tripterygium wilfordii Radix by different drying methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Troubleshooting poor cell viability in Neotriptophenolide in vitro experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor cell viability in in vitro experiments using Neotriptophenolide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing widespread, immediate cell death even at low concentrations of this compound?
A1: This is often related to compound solubility and solvent toxicity.
-
Compound Precipitation: this compound, like many natural terpenoids, has low aqueous solubility. If it precipitates out of the culture medium, the solid particles can be cytotoxic independent of the compound's pharmacological activity.
-
Solution: Visually inspect your culture plates under a microscope for crystals or precipitates after adding the compound. Prepare a fresh, clear stock solution in an appropriate solvent like DMSO and ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Always include a "vehicle control" group in your experiments. This group should contain cells treated with the same final concentration of the solvent as your experimental groups. If you see significant cell death in the vehicle control, you need to lower the final solvent concentration.
-
Q2: My cell viability results are inconsistent between experiments. What are the common causes?
A2: Inconsistency often stems from variations in experimental procedure or reagents.
-
Cell Seeding Density: The initial number of cells plated can significantly impact their response to a cytotoxic agent.
-
Solution: Ensure you are using a consistent cell seeding density for every experiment. Cells should be in the logarithmic growth phase and form a sub-confluent monolayer at the time of treatment.
-
-
Compound Stability: this compound solutions may degrade over time, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[1]
-
Solution: Prepare fresh dilutions of your compound from a concentrated stock for each experiment. Aliquot your main stock solution to minimize freeze-thaw cycles.
-
-
Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).[1] The chosen assay may not be suitable for your cell line or the compound's mechanism of action.
-
Solution: Consider using orthogonal methods to confirm viability. For example, supplement an MTT (metabolic) assay with a Trypan Blue (membrane integrity) or LDH (cytotoxicity) assay.
-
Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
A3: Differentiating between these two modes of cell death is crucial for mechanistic studies. The mode of cell death can be dose-dependent, with lower concentrations often inducing apoptosis and higher concentrations causing necrosis.[2][3]
-
Apoptosis: Characterized by controlled cellular dismantling, including cell shrinkage, membrane blebbing, and activation of caspases.[4]
-
Necrosis: A form of cell injury resulting in the premature death of cells in living tissue by autolysis. It is characterized by loss of membrane integrity and release of cellular contents.
-
Solution: Use an Annexin V and Propidium Iodide (PI) co-staining assay analyzed by flow cytometry.
-
Annexin V-positive / PI-negative cells: Early apoptotic cells.
-
Annexin V-positive / PI-positive cells: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive cells: Primarily necrotic cells.
Additionally, you can perform a caspase activation assay (e.g., Caspase-3 colorimetric assay) to specifically measure a key mediator of apoptosis.[5][6]
-
Quantitative Data Summary
While specific IC50 values for this compound are highly dependent on the cell line and assay conditions, the following table provides a general overview of its physicochemical properties. For context, data for the related and more extensively studied compound, Triptolide, is provided.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₃ |
| Molecular Weight | 310.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol |
| Aqueous Solubility | Poor |
Table 2: Example IC50 Values for the Related Compound Triptolide
| Cell Line | Assay | IC50 (nM) |
| MCF-7 (Breast Cancer) | MTT | ~25 nM |
| PC-3 (Prostate Cancer) | MTT | ~10 nM |
| A549 (Lung Cancer) | SRB | ~5 nM |
| PANC-1 (Pancreatic Cancer) | CCK-8 | ~15 nM |
| Note: These are approximate values from various literature sources and should be used for reference only. Researchers must determine the IC50 for their specific cell line and experimental conditions. |
Visualizations: Workflows and Signaling Pathways
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor cell viability issues.
Experimental Workflow
Caption: General experimental workflow for cytotoxicity testing.
Proposed Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution for serial dilutions.
-
Materials: this compound powder, anhydrous DMSO, sterile 1.5 mL microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock (e.g., 10-20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Ensure no particulates are visible.
-
(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: MTT Cell Viability Assay
-
Objective: To measure cell viability based on mitochondrial metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound (and vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%.
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Objective: To quantify cell death by measuring the release of LDH from cells with damaged membranes.
-
Procedure:
-
Follow steps 1-4 from the MTT protocol.
-
Prepare a "Maximum LDH Release" control by adding lysis buffer (provided in the kit) to some control wells 45 minutes before the endpoint.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (provided in the kit) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution (provided in the kit).
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as: ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) x 100%.
-
Protocol 4: Annexin V/PI Apoptosis Assay
-
Objective: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE to avoid membrane damage. Combine all cells from each condition.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. The role of caspase-3 activation in phencyclidine-induced neuronal death in postnatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-3 activation and apoptosis induction coupled with the retrograde transport of shiga toxin: inhibition by brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Neotriptophenolide for In Vivo Research
Welcome to the technical support center for Neotriptophenolide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo application of this compound, a potent diterpenoid with significant therapeutic potential. Due to its low aqueous solubility, achieving adequate bioavailability for in vivo research can be a primary obstacle. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.
Disclaimer: this compound is a close structural analog of Triptolide. Due to the limited availability of specific data for this compound, much of the information provided herein is based on extensive research and data available for Triptolide. These strategies and principles are considered highly applicable to this compound due to their similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, much like its analog Triptolide, is a poorly water-soluble compound.[1] This inherent low aqueous solubility limits its dissolution in the gastrointestinal tract, which is a critical step for absorption into the bloodstream. Consequently, oral administration of unmodified this compound is likely to result in low and variable bioavailability.[1]
Q2: What are the primary challenges encountered when working with this compound in in vivo studies?
A2: The main challenges include:
-
Poor aqueous solubility: Difficulty in preparing suitable formulations for administration.
-
Low bioavailability: Insufficient drug concentration at the target site to elicit a therapeutic effect.[1]
-
Potential for toxicity: Triptolide and its analogs can exhibit toxicity, which may be exacerbated by poor formulation and uncontrolled release.[2][3]
-
Rapid metabolism and clearance: The compound may be quickly eliminated from the body, requiring frequent administration.[4]
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies have proven effective for analogous compounds like Triptolide and are recommended for this compound:
-
Nanoparticle-based delivery systems: Encapsulating this compound in liposomes, polymeric nanoparticles, or solid lipid nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[5][6]
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can increase its dissolution rate.[7]
-
Prodrug approach: Chemical modification of the this compound molecule to create a more soluble prodrug that converts to the active form in vivo.
Q4: Can co-administration with other agents improve this compound's bioavailability?
A4: Co-administration with P-glycoprotein (P-gp) inhibitors could potentially enhance the bioavailability of this compound. Triptolide has been identified as a P-gp substrate, meaning this protein can actively transport it out of cells, reducing its absorption.[1] Inhibiting P-gp could therefore increase its intestinal absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or low efficacy in in vivo models. | Poor bioavailability of this compound. | Implement a bioavailability enhancement strategy such as formulating the compound into nanoparticles or a solid dispersion. Refer to the Experimental Protocols section below. |
| Toxicity observed at presumed therapeutic doses. | High peak plasma concentrations due to formulation issues or inherent toxicity. | Utilize a controlled-release formulation (e.g., polymeric nanoparticles) to maintain therapeutic levels while avoiding sharp peaks in concentration.[2] Consider dose reduction studies with the enhanced formulation. |
| Precipitation of this compound during formulation preparation. | Low aqueous solubility. | Use a co-solvent system (e.g., with PEG 400, ethanol, or glycerol) during formulation, but be mindful of potential solvent toxicity in the final preparation.[8] For nanoparticle formulations, ensure proper encapsulation efficiency. |
| Variability in experimental results between animal subjects. | Inconsistent absorption from the GI tract. | An improved formulation, such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension, can lead to more uniform absorption and reduce inter-subject variability.[9] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic data for Triptolide, which can serve as a benchmark for this compound studies.
Table 1: Oral Bioavailability of Triptolide in Rats
| Parameter | Value | Reference |
| Dose (oral) | 1 mg/kg | [1] |
| Cmax | 293.19 ± 24.43 ng/mL | [1] |
| Tmax | ~10 min | [1] |
| t1/2 | 0.42 h | [1] |
| Absolute Oral Bioavailability | 63.9% | [1] |
Table 2: Comparison of Triptolide Nanoparticle Formulations
| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Polymeric Nanoparticles (PPT) | 98 ± 15 | 48.6% | Reduced toxicity to liver, kidney, and spleen compared to free Triptolide. | [2] |
| Self-Micelle Solid Dispersion | Not specified | Not specified | Significantly improved pharmacokinetic behavior and extended blood circulation time in mice. | [4] |
| Lipid-Polymer Hybrid Nanoparticles | Not specified | Not specified | Showed synergistic anti-tumor effects when co-delivering Paclitaxel and Triptolide with minimal systemic toxicity. | [5] |
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is adapted from standard methods for liposomal encapsulation of hydrophobic drugs.[10]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve this compound, SPC, and cholesterol in a 10:2:1 molar ratio in a minimal amount of chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at 40°C until a thin, dry lipid film is formed on the inner wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
To reduce the particle size and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath.
-
For a more uniform size distribution, extrude the sonicated liposome suspension 10-15 times through polycarbonate membranes with a 100 nm pore size using a mini-extruder.
-
Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on a common method for preparing solid dispersions to enhance the dissolution of poorly soluble drugs.[11]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable hydrophilic polymer
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 weight ratio.
-
Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Evaporate the methanol using a rotary evaporator at 50°C under reduced pressure.
-
Once the solvent is completely removed, a solid mass will remain. Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.
-
The solid dispersion is now ready for characterization (e.g., dissolution testing, XRD, DSC) and in vivo studies.
Signaling Pathways and Experimental Workflows
This compound's mechanism of action is believed to be similar to that of Triptolide, which involves the modulation of several key signaling pathways related to inflammation and cancer.
Diagram 1: Key Signaling Pathways Inhibited by this compound
Caption: Key inflammatory and cancer-related signaling pathways inhibited by this compound.
Diagram 2: Experimental Workflow for Enhancing Bioavailability
Caption: A logical workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
References
- 1. Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication of novel vesicles of triptolide for antirheumatoid activity with reduced toxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical preparation of triptolide-loaded self-micelle solid dispersion with enhanced oral bioavailability and improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with peak tailing and broadening in Neotriptophenolide chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing and broadening during the chromatographic analysis of Neotriptophenolide.
Troubleshooting Guides
Peak shape issues are common in HPLC and can significantly impact the accuracy and reproducibility of your results.[1][2][3] This section provides a systematic approach to diagnosing and resolving peak tailing and broadening in this compound chromatography.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[3][4] This is a common issue when analyzing polar compounds or molecules with basic functional groups that can interact with the stationary phase.[4][5]
Systematic Troubleshooting Approach for Peak Tailing:
-
Initial Assessment:
-
Observe the chromatogram: Does the tailing affect all peaks or only the this compound peak? If all peaks are tailing, the issue is likely systemic. If only the analyte peak is tailing, it points to a specific chemical interaction.[2]
-
Calculate the tailing factor (Tf) or asymmetry factor (As): A value greater than 1.2 indicates significant tailing.[5]
-
-
Investigate Potential Causes and Solutions:
Potential Cause Explanation Recommended Solution Secondary Silanol Interactions Residual silanol groups (Si-OH) on the silica-based C18 column can interact with polar functional groups on the this compound molecule, causing peak tailing.[1][4][5][6] This is a primary cause of tailing for polar and basic compounds.[4][5] - Use an end-capped column: These columns have fewer accessible silanol groups.[7] - Lower the mobile phase pH: Operating at a pH of 3-4 will protonate the silanol groups, reducing their interaction with the analyte.[5] - Add a competitive base: A small amount of a basic additive like triethylamine (TEA) in the mobile phase can mask the silanol groups. Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, the analyte may exist in both ionized and non-ionized forms, leading to peak tailing.[1] - Adjust the mobile phase pH: Ensure the pH is at least 2 units away from the analyte's pKa. Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[8] - Reduce the injection volume: Inject a smaller volume of the sample. - Dilute the sample: Decrease the concentration of the sample. Column Degradation Voids in the column packing or a contaminated inlet frit can disrupt the flow path and cause peak tailing.[2][8] - Use a guard column: This will protect the analytical column from contaminants. - Flush the column: Use a strong solvent to wash the column. - Replace the column: If the column is old or damaged, it may need to be replaced. Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing. - Use shorter, narrower-bore tubing: Minimize the volume of the flow path outside of the column.
Issue 2: Peak Broadening
Peak broadening results in wider peaks with lower signal intensity, which can compromise resolution and sensitivity.
Systematic Troubleshooting Approach for Peak Broadening:
-
Initial Assessment:
-
Observe the chromatogram: Are all peaks broad, or is it specific to certain peaks? Broadening of all peaks suggests a system-wide issue.
-
Measure the peak width at half-height: Compare this to previous, acceptable chromatograms.
-
-
Investigate Potential Causes and Solutions:
Potential Cause Explanation Recommended Solution Column Inefficiency A poorly packed or old column will have reduced efficiency, leading to broader peaks. - Check the column's theoretical plates: A significant decrease from the manufacturer's specification indicates a problem. - Replace the column: If the column is degraded, replacement is the best solution. High Flow Rate A flow rate that is too high does not allow for proper partitioning of the analyte between the mobile and stationary phases. - Optimize the flow rate: Reduce the flow rate and observe the effect on peak shape. Mobile Phase Viscosity A highly viscous mobile phase can slow down mass transfer, causing peak broadening. - Increase the column temperature: This will reduce the viscosity of the mobile phase. - Consider a different organic modifier: Acetonitrile generally has a lower viscosity than methanol. Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column. - Dissolve the sample in the mobile phase: Whenever possible, use the initial mobile phase as the sample solvent. Extra-Column Effects Similar to peak tailing, long or wide tubing, or a large detector cell volume can contribute to peak broadening. - Minimize extra-column volume: Use appropriate tubing and a detector with a small flow cell.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: Based on the analysis of structurally similar diterpenoid lactones, a good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water, both with 0.1% formic acid. The detection wavelength can be set around 220 nm.
Q2: How can I confirm that silanol interactions are the cause of my peak tailing?
A2: To confirm the role of silanol interactions, you can try the following:
-
Inject a basic compound that is known to exhibit peak tailing on your column. If it also tails, this points to active silanol groups.
-
Temporarily lower the mobile phase pH to around 3. If the peak shape of this compound improves, it is a strong indication of silanol interactions.
Q3: Can the sample preparation method affect peak shape?
A3: Yes, improper sample preparation can lead to peak shape issues. For example, if the sample is not fully dissolved or contains particulate matter, it can clog the column frit and cause peak distortion. Always ensure your sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm filter before injection.
Q4: My peak shape is good, but my retention time is drifting. What could be the cause?
A4: Retention time drift can be caused by several factors, including:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Changes in mobile phase composition: This can be due to inaccurate mixing or evaporation of one of the solvents.
-
Fluctuations in column temperature: Use a column oven to maintain a constant temperature.
-
Pump issues: Inconsistent flow from the pump can lead to shifting retention times.
Experimental Protocols
Example HPLC Method for this compound Analysis
This protocol is a general guideline and may require optimization for your specific instrument and sample matrix.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Sample Preparation | Dissolve sample in mobile phase (initial conditions) and filter. |
Visualizations
Logical Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting peak shape problems in this compound chromatography.
Caption: A logical workflow for troubleshooting peak shape issues.
This compound and the NF-κB Signaling Pathway
This compound, like the related compound triptolide, is known to exhibit anti-inflammatory properties. A key mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. waters.com [waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromanik.co.jp [chromanik.co.jp]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Best practices for long-term storage of Neotriptophenolide samples
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Neotriptophenolide samples. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. The crystalline form is generally more stable than the amorphous form.
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored in tightly sealed vials at -20°C. For short-term storage (up to a few days), 4°C may be acceptable, but -20°C is recommended for longer periods.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: this compound, similar to its analogue triptolide, is highly stable in chloroform.[1] It also exhibits greater stability in ethanol compared to more polar organic solvents like methanol or dimethyl sulfoxide (DMSO).[1] For biological experiments, preparing a concentrated stock in a suitable organic solvent and then diluting it in an aqueous buffer immediately before use is recommended. The stability of triptolide was found to be greater in a mixture of solvent and a pH 6 buffer (9:1 ratio) than in the 100% solvent alone.[1]
Q4: What factors can lead to the degradation of this compound?
A4: The degradation of this compound is accelerated by exposure to basic conditions (high pH), hydrophilic solvents, and elevated temperatures.[1] The primary degradation pathway for the related compound triptolide involves the decomposition of the C12 and C13 epoxy group.[1]
Q5: What is the expected shelf-life of this compound under optimal conditions?
A5: While specific long-term stability data for this compound is not extensively published, studies on the closely related compound triptolide can provide an estimate. At 25°C, the time for 10% degradation (t1/10) of triptolide was 31 days, and the half-life (t1/2) was 204 days.[1] Stability is significantly enhanced at lower temperatures, with the degradation reaction being very slow at 4°C and a pH of 6.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Sample degradation due to improper storage. | Ensure solid samples are stored at -20°C in a desiccated, dark environment. For solutions, use fresh aliquots for each experiment and avoid repeated freeze-thaw cycles. |
| Incompatibility with experimental buffer. | Check the pH of your buffer. Basic conditions can accelerate degradation. A pH of around 6 is optimal for stability.[1] | |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., ethanol or chloroform) and dilute to the final working concentration in your aqueous medium just before use. |
| Inconsistent experimental results. | Inconsistent sample concentration due to solvent evaporation or degradation. | Always use tightly sealed vials for storage. Prepare fresh dilutions from a stock solution for each set of experiments. |
| Contamination of the sample. | Handle the compound in a clean, dry environment to prevent contamination with moisture or other reactive substances. |
Quantitative Data on Triptolide Stability
The following table summarizes the stability of triptolide, a closely related diterpenoid triepoxide, under various conditions. This data can be used as a proxy to guide the handling and storage of this compound.
| Condition | Observation | Reference |
| pH | Fastest degradation at pH 10; slowest at pH 6. | [1] |
| Temperature | Degradation follows first-order kinetics and increases with temperature. The degradation rate constant (K) at 25°C is 1.4125 x 10⁻⁴ h⁻¹. | [1] |
| Solvent | Very stable in chloroform. Stability in polar organic solvents: Ethanol > Methanol > Dimethyl sulfoxide. | [1] |
| Half-life (t1/2) at 25°C | 204 days | [1] |
| Time to 10% degradation (t1/10) at 25°C | 31 days | [1] |
Experimental Protocols
Protocol for Long-Term Stability Testing of this compound
This protocol outlines a method for assessing the long-term stability of this compound under different storage conditions.
1. Materials:
-
This compound (solid, crystalline form)
-
HPLC-grade solvents (e.g., ethanol, chloroform, acetonitrile, water)
-
pH buffers (pH 4, 6, 7.4, 10)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
HPLC system with a UV detector
-
Temperature and humidity-controlled stability chambers
-
Freezer (-20°C) and refrigerator (4°C)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 9:1 ethanol:pH 6 buffer) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into amber glass vials.
-
For solid stability testing, accurately weigh a specific amount of solid this compound into amber glass vials.
3. Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 4°C ± 2°C
-
Frozen: -20°C ± 5°C
4. Testing Schedule:
-
Time points for analysis: 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
For accelerated studies, testing at 0, 1, 3, and 6 months is typical.
5. Analytical Method:
-
At each time point, retrieve samples from the respective storage conditions.
-
For solid samples, dissolve them in the initial solvent to the target concentration.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
-
The mobile phase and column selection should be optimized to achieve good separation of the parent compound from its potential degradants.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each storage condition.
-
Determine the degradation kinetics and calculate the shelf-life based on the time it takes for the concentration to decrease to 90% of its initial value.
Visualizations
Signaling Pathway Inhibition by Triptolide
Caption: Triptolide inhibits the NF-κB signaling pathway.
Experimental Workflow for Stability Testing
Caption: Workflow for long-term stability testing.
References
Mitigating off-target effects of Neotriptophenolide in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Neotriptophenolide in cellular assays. The information aims to help mitigate potential off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our cellular assay with this compound, even at low concentrations. How can we determine if this is an on-target or off-target effect?
A1: High cytotoxicity at low concentrations can be indicative of off-target effects. To distinguish between on-target and off-target cytotoxicity, consider the following strategies:
-
Target Engagement Assay: First, confirm that this compound is engaging its intended target in your cell system. A cellular thermal shift assay (CETSA) or a Western blot for a downstream marker of the target pathway can validate target engagement at various concentrations.
-
Rescue Experiment: If the intended target of this compound is known, you can perform a rescue experiment. This involves overexpressing a drug-resistant mutant of the target protein or supplementing the cells with a downstream product of the inhibited pathway. If the cytotoxicity is on-target, these interventions should rescue the cells.
-
Control Compound: Use a structurally related but inactive analog of this compound as a negative control. If this compound does not induce cytotoxicity, it suggests the observed effects are specific to this compound's chemical structure and not due to general chemical toxicity.
-
Dose-Response Curve: Generate a detailed dose-response curve. On-target effects typically show a sigmoidal curve with a clear plateau, while off-target toxicity might exhibit a steeper, more linear response.
Q2: How can we reduce the potential for off-target covalent modification of other cellular proteins by this compound?
A2: this compound is predicted to act as a covalent inhibitor, which carries the risk of reacting with unintended nucleophilic residues on other proteins. To minimize this, consider the following:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest possible incubation time that still elicits the desired on-target effect. This minimizes the opportunity for off-target reactions to occur.
-
Competition Assay: Co-incubate your cells with a non-covalent inhibitor of the intended target before adding this compound. If the on-target effect is diminished while off-target effects persist, it indicates the latter are independent of the primary target binding.
-
Proteome Reactivity Profiling: For in-depth analysis, techniques like chemical proteomics can be used to identify other proteins that are covalently modified by this compound.
Troubleshooting Guides
Problem 1: Inconsistent results between experimental replicates.
-
Possible Cause 1: Compound Instability. this compound, like many natural products, may be unstable in solution.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
-
Possible Cause 2: Cell Health Variability. Inconsistent cell health and density can lead to variable responses.
-
Solution: Ensure consistent cell seeding density and monitor cell viability before each experiment. Use cells within a specific passage number range.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting can lead to significant variations in the final concentration of the compound.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
-
Problem 2: No observable on-target effect at expected concentrations.
-
Possible Cause 1: Low Target Expression. The target protein may be expressed at very low levels in your chosen cell line.
-
Solution: Confirm target expression levels using Western blot or qPCR. Consider using a cell line with higher target expression or an overexpression system.
-
-
Possible Cause 2: Inactivation of this compound. The compound may be metabolized or extruded by the cells.
-
Solution: Test for the presence of drug efflux pumps (e.g., P-glycoprotein) and consider using an inhibitor if necessary.[1] Analyze the stability of this compound in your cell culture medium over time.
-
-
Possible Cause 3: Incorrect Assay Endpoint. The chosen readout may not be sensitive enough or may be downstream of a blocked pathway.
-
Solution: Choose a more proximal readout of target engagement. For example, if the target is a kinase, measure the phosphorylation of its direct substrate.
-
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity
This protocol outlines a workflow to differentiate between on-target and off-target cytotoxicity of this compound.
Methodology:
-
Dose-Response Analysis: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24-48 hours. Measure cell viability using an MTT or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Target Engagement: Perform a CETSA by treating cells with various concentrations of this compound, followed by a heat challenge. Analyze the soluble fraction of the target protein by Western blot.
-
Negative Control: Treat cells with an inactive analog of this compound at the same concentrations used for the active compound and measure cell viability.
-
Rescue Experiment: Transfect cells with a plasmid expressing a drug-resistant mutant of the target protein 24 hours before treating with this compound. Measure cell viability after 24-48 hours.
Protocol 2: Assessing NF-κB Pathway Inhibition
Based on the known activity of the related compound Parthenolide, this compound may inhibit the NF-κB pathway.[2][3][4] This protocol details how to assess this potential on-target effect.
Signaling Pathway:
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory cytokine like TNF-α (10 ng/mL) for 30 minutes.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to detect the levels of phosphorylated IκBα and total IκBα. A decrease in phosphorylated IκBα would indicate inhibition of IKK.
-
NF-κB Translocation: Perform immunofluorescence staining for the p65 subunit of NF-κB. In untreated, stimulated cells, p65 will translocate to the nucleus. Inhibition by this compound will result in cytoplasmic retention of p65.
-
Reporter Assay: Use a cell line with a stably integrated NF-κB luciferase reporter. Measure luciferase activity after treatment with this compound and stimulation with TNF-α.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: Cytotoxicity and Target Engagement of this compound
| Concentration (µM) | Cell Viability (%) | Target Engagement (CETSA, % Soluble) |
| 0 (Control) | 100 ± 5 | 100 ± 8 |
| 0.1 | 95 ± 6 | 92 ± 7 |
| 1 | 80 ± 7 | 65 ± 9 |
| 10 | 50 ± 8 | 20 ± 5 |
| 100 | 10 ± 4 | 5 ± 2 |
Table 2: Effect of this compound on NF-κB Signaling
| Treatment | p-IκBα (Relative to Control) | Nuclear p65 (% of cells) | NF-κB Luciferase Activity (Fold Change) |
| Vehicle | 1.0 | 5 ± 2 | 1.0 |
| TNF-α (10 ng/mL) | 8.5 ± 1.2 | 85 ± 7 | 15.2 ± 2.1 |
| TNF-α + Neo (1 µM) | 4.2 ± 0.8 | 40 ± 5 | 7.5 ± 1.5 |
| TNF-α + Neo (10 µM) | 1.5 ± 0.5 | 15 ± 4 | 2.1 ± 0.8 |
References
- 1. High throughput 3D gel-based neural organotypic model for cellular assays using fluorescence biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressed NF-kappaB and sustained JNK activation contribute to the sensitization effect of parthenolide to TNF-alpha-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the anti-androgenic activity of Neotriptophenolide and Triptophenolide.
An extensive review of scientific literature reveals significant data on the anti-androgenic properties of Triptophenolide. However, there is currently no available research or experimental data concerning the anti-androgenic activity of a compound referred to as "Neotriptophenolide." Consequently, a direct comparative analysis as requested cannot be conducted.
This guide will therefore focus on presenting the comprehensive experimental data, protocols, and mechanisms of action for Triptophenolide as an anti-androgenic agent.
Triptophenolide, a compound derived from the traditional Chinese medicinal herb Tripterygium wilfordii, has been identified as a pan-antagonist of the androgen receptor (AR), including both wild-type and mutated forms that contribute to castration-resistant prostate cancer.[1][2][3]
Quantitative Analysis of Anti-Androgenic Activity
The inhibitory effect of Triptophenolide on androgen receptor activity has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against different forms of the androgen receptor.
| Receptor Type | IC50 (nM) |
| Wild-Type AR | 260 |
| F876L Mutant AR | 480 |
| T877A Mutant AR | 388 |
| W741C + T877A Mutant AR | 437 |
| Data sourced from studies on prostate cancer cell lines.[4][5] |
Mechanism of Anti-Androgenic Action
Triptophenolide exerts its anti-androgenic effects through a multi-faceted approach targeting the androgen receptor signaling pathway.[1][2][3]
-
Competitive Binding: It acts as a competitive antagonist by binding to the ligand-binding pocket of the androgen receptor, thereby preventing the binding of androgens like dihydrotestosterone (DHT).[1][2]
-
Downregulation of AR Expression: Treatment with Triptophenolide leads to a dose-dependent decrease in the protein levels of the androgen receptor in prostate cancer cells.[1][2]
-
Inhibition of Nuclear Translocation: Triptophenolide impedes the translocation of the androgen receptor from the cytoplasm to the nucleus, a critical step for its function as a transcription factor.[1][2]
References
- 1. Searching for new derivatives of neocryptolepine: synthesis, antiproliferative, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of neopeltolide and analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regulation of androgen receptor activity by the nuclear receptor corepressor SMRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroendocrine Prostate Cancer: Symptoms, Treatment, Outlook [healthline.com]
- 5. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Neotriptophenolide with Synthetic Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a critical driver in the progression of prostate cancer, making it a primary target for therapeutic intervention. While synthetic AR antagonists like Enzalutamide and Bicalutamide have become mainstays in the clinical management of prostate cancer, the emergence of natural compounds with potent AR inhibitory activity presents new avenues for drug development. This guide provides a detailed head-to-head comparison of Neotriptophenolide, a natural diterpenoid, with the widely used synthetic AR antagonists, Enzalutamide and Bicalutamide. This comparison is based on available preclinical data and aims to provide an objective overview of their performance, supported by experimental evidence.
Mechanism of Action
This compound (Triptophenolide) , derived from the medicinal plant Tripterygium wilfordii, acts as a pan-antagonist of the androgen receptor, effective against both wild-type and mutant forms of the receptor. Its mechanism involves direct binding to the AR, thereby inhibiting its transcriptional activity.
Enzalutamide is a second-generation nonsteroidal antiandrogen that binds to the AR with high affinity.[1] It competitively inhibits androgen binding, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.[2]
Bicalutamide , a first-generation nonsteroidal antiandrogen, also functions by competitively inhibiting the binding of androgens to the AR.[3] However, it has a lower binding affinity for the AR compared to second-generation antagonists like enzalutamide.[4]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for this compound, Enzalutamide, and Bicalutamide. It is important to note that a direct head-to-head study comparing all three compounds under identical experimental conditions is not yet available in the public domain. The data presented here is compiled from various sources and should be interpreted with this limitation in mind.
Table 1: Androgen Receptor Binding Affinity and Functional Inhibition
| Compound | Target | Assay | IC50 / Ki | Cell Line | Source |
| This compound | Wild-Type AR | Not Specified | IC50: 260 nM | Not Specified | |
| AR-F876L Mutant | Not Specified | IC50: 480 nM | Not Specified | ||
| AR-T877A Mutant | Not Specified | IC50: 388 nM | Not Specified | ||
| Enzalutamide | Wild-Type AR | Competition Binding | IC50: 21.4 nM | LNCaP | [5] |
| Wild-Type AR | Luciferase Reporter | IC50: 26 nM | Not Specified | [5][6] | |
| Bicalutamide | Wild-Type AR | Competition Binding | IC50: 160 nM | LNCaP | [5] |
| Wild-Type AR | Direct Binding | Ki: 12.5 µM | Not Specified | [7] | |
| R1881-induced transcription | Luciferase Reporter | IC50: 0.2 µM | HepG2 | [7] |
Table 2: Inhibition of Prostate Cancer Cell Growth
| Compound | Cell Line | Assay | IC50 | Source |
| This compound | Data Not Available | - | - | - |
| Enzalutamide | LNCaP | Cytotoxicity | Relative IC50 | [8] |
| LNCaP AR F877L | Cytotoxicity | Relative IC50 | [8] | |
| Bicalutamide | Data Not Available | - | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Androgen Receptor Signaling and Antagonist Intervention.
Caption: Workflow for Evaluating AR Antagonist Efficacy.
Effect on Prostate-Specific Antigen (PSA) Expression
PSA is a well-established biomarker for prostate cancer progression and a key downstream target of AR signaling.
-
This compound: While direct studies on this compound's effect on PSA are limited, its antagonistic action on the AR strongly suggests it would inhibit PSA expression.
-
Enzalutamide: Clinical studies have consistently demonstrated that enzalutamide treatment leads to a significant decline in PSA levels in patients with prostate cancer.[9][10][11]
-
Bicalutamide: Bicalutamide has also been shown to reduce PSA levels, although its effect may be less pronounced than that of second-generation antagonists.[12][13][14]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare AR antagonists.
Androgen Receptor (AR) Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki or IC50) of test compounds to the androgen receptor.
-
Materials:
-
Recombinant human AR protein.
-
Radiolabeled androgen (e.g., [³H]-Mibolerone).
-
Test compounds (this compound, Enzalutamide, Bicalutamide).
-
Assay buffer (e.g., Tris-HCl, EDTA, dithiothreitol).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a multi-well plate, incubate the recombinant AR protein with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using filtration or charcoal dextran).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
AR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Objective: To measure the ability of test compounds to inhibit androgen-induced AR transcriptional activity.
-
Materials:
-
Prostate cancer cell line (e.g., LNCaP) or a suitable host cell line (e.g., HEK293).
-
AR expression vector (if using non-prostate cancer cells).
-
Luciferase reporter plasmid containing an androgen-responsive element (ARE) promoter.
-
Transfection reagent.
-
Androgen (e.g., Dihydrotestosterone - DHT).
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the AR expression vector (if necessary) and the ARE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a fixed concentration of DHT in the presence of varying concentrations of the test compounds.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for PSA mRNA Expression
-
Objective: To quantify the effect of test compounds on the mRNA expression of the AR target gene, PSA.
-
Materials:
-
Prostate cancer cell line (e.g., LNCaP).
-
Androgen (e.g., DHT).
-
Test compounds.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for PSA and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
-
-
Procedure:
-
Culture LNCaP cells and treat them with DHT and varying concentrations of the test compounds.
-
After the desired incubation period, harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for PSA and the housekeeping gene, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of PSA mRNA, normalized to the housekeeping gene.
-
Western Blot for AR and PSA Protein Expression
-
Objective: To assess the effect of test compounds on the protein levels of AR and PSA.
-
Materials:
-
Prostate cancer cell line (e.g., LNCaP).
-
Androgen (e.g., DHT).
-
Test compounds.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and membrane (e.g., PVDF).
-
Blocking buffer.
-
Primary antibodies against AR, PSA, and a loading control (e.g., β-actin).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture and treat LNCaP cells as described for qRT-PCR.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Cell Viability Assay (MTT or WST-8)
-
Objective: To determine the effect of test compounds on the viability and proliferation of prostate cancer cells.
-
Materials:
-
Prostate cancer cell line (e.g., LNCaP, PC-3).
-
Test compounds.
-
MTT or WST-8 reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the MTT or WST-8 reagent to each well and incubate for a few hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value for cell growth inhibition.
-
Conclusion
This compound emerges as a promising natural compound with potent pan-antagonistic activity against the androgen receptor, including clinically relevant mutant forms. While direct comparative data with synthetic antagonists is still needed, the available information suggests it is a valuable candidate for further investigation in the context of prostate cancer therapy. The synthetic antagonists, Enzalutamide and Bicalutamide, have well-established efficacy, with Enzalutamide demonstrating higher potency. The experimental protocols provided in this guide offer a standardized framework for future head-to-head comparisons, which will be crucial for elucidating the relative therapeutic potential of these different classes of AR inhibitors. Further research is warranted to fully characterize the preclinical and clinical profile of this compound and its potential role in overcoming resistance to current antiandrogen therapies.
References
- 1. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzalutamide and Prostate-Specific Antigen Levels in Metastatic Prostate Cancer: A Secondary Analysis of the ARCHES Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decline in PSA Level After Treatment With Enzalutamide Effect on Metastasis and Survival - The ASCO Post [ascopost.com]
- 11. onclive.com [onclive.com]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Phase I-II trial of weekly bicalutamide in men with elevated prostate-specific antigen and negative prostate biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Neotriptophenolide with Steroidal Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotriptophenolide, a derivative of the natural product Triptolide, is a compound of interest for its potent biological activities. Understanding its potential for cross-reactivity with steroidal receptors is crucial for elucidating its mechanism of action and predicting potential off-target effects. This guide provides a comparative overview of the known interactions of this compound's parent compounds, Triptolide and Triptophenolide, with key steroidal receptors. Due to the limited direct research on this compound, this analysis focuses on data from its closely related analogues to infer potential cross-reactivity.
Summary of Cross-Reactivity Data
The available scientific literature indicates that Triptolide and its derivatives primarily interact with the androgen, estrogen, and progesterone receptors. There is currently no direct evidence to suggest cross-reactivity with the glucocorticoid or mineralocorticoid receptors. The interactions are often indirect, affecting receptor expression and hormone synthesis, rather than direct competitive binding, with the notable exception of Triptophenolide's interaction with the androgen receptor.
| Steroidal Receptor | Interaction with Triptolide/Triptophenolide | Key Findings |
| Androgen Receptor (AR) | Antagonistic | Triptophenolide acts as a pan-antagonist by competitively binding to the AR, reducing AR expression, and inhibiting its nuclear translocation[1]. Triptolide has been shown to decrease AR protein stability and overall levels[2]. |
| Estrogen Receptor (ER) | Anti-estrogenic | Triptolide demonstrates antiestrogenic activity by downregulating the expression of Estrogen Receptor Alpha (ERα)[3][4]. It also interferes with estrogen synthesis by inhibiting aromatase[5][6]. |
| Progesterone Receptor (PR) | Downregulation | Triptolide has been observed to downregulate the expression of the Progesterone Receptor (PR)[3]. It also inhibits the production of progesterone[7]. |
| Glucocorticoid Receptor (GR) | No direct data available | Extensive searches of scientific literature did not yield any studies demonstrating direct binding or functional modulation of the Glucocorticoid Receptor by Triptolide or its derivatives. |
| Mineralocorticoid Receptor (MR) | No direct data available | No studies were found to indicate any direct interaction or cross-reactivity of Triptolide or its derivatives with the Mineralocorticoid Receptor. |
Detailed Experimental Protocols
The following are summaries of methodologies that have been used to assess the interaction of Triptolide and its derivatives with steroidal receptors. These protocols can be adapted for studying this compound.
Androgen Receptor Interaction Studies
1. Competitive Binding Assay:
-
Objective: To determine if a compound binds directly to the androgen receptor.
-
Methodology: LNCaP cells, which endogenously express AR, are typically used. Cells are incubated with a radiolabeled androgen (e.g., [³H]-DHT) and varying concentrations of the test compound (e.g., Triptophenolide). The amount of radiolabeled ligand displaced by the test compound is measured to determine the binding affinity (IC50).
2. Western Blot Analysis for AR Expression:
-
Objective: To quantify the effect of a compound on AR protein levels.
-
Methodology: LNCaP cells are treated with the test compound for a specified period. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The AR protein is detected using a specific primary antibody, followed by a secondary antibody conjugated to a detectable marker. Band intensity is quantified to determine the relative amount of AR protein[1].
3. AR Nuclear Translocation Assay:
-
Objective: To visualize the effect of a compound on the subcellular localization of AR.
-
Methodology: Cells expressing AR (e.g., LNCaP) are treated with an androgen (e.g., DHT) to induce nuclear translocation, with or without the test compound. The cells are then fixed and stained with an anti-AR antibody. Confocal microscopy is used to visualize the location of the AR within the cells[1].
Estrogen and Progesterone Receptor Interaction Studies
1. Cell Proliferation Assays:
-
Objective: To assess the functional anti-estrogenic or anti-progestogenic effects of a compound.
-
Methodology: Hormone-responsive breast cancer cell lines (e.g., MCF-7) are used. Cells are treated with estradiol or progesterone to stimulate proliferation, in the presence or absence of the test compound. Cell viability is measured using assays such as MTT or WST-1 to determine the inhibitory effect of the compound.
2. Western Blot for ERα and PR Expression:
-
Objective: To measure the impact of a compound on ERα and PR protein levels.
-
Methodology: Similar to the AR Western blot protocol, hormone-responsive cells are treated with the test compound. Cell lysates are then analyzed by Western blotting using specific antibodies against ERα and PR to quantify changes in their expression levels[3].
3. Aromatase Activity Assay:
-
Objective: To determine if a compound inhibits the key enzyme in estrogen synthesis.
-
Methodology: A common method is the tritiated water-release assay using human placental microsomes as a source of aromatase. The assay measures the conversion of [1β-³H]-androstenedione to estrone, which releases ³H₂O. The amount of radioactivity in the aqueous phase is proportional to the aromatase activity. The inhibitory effect of the test compound is determined by its ability to reduce the formation of ³H₂O[5].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of steroidal receptors and a general workflow for assessing compound cross-reactivity.
Caption: Canonical Steroid Receptor Signaling Pathway.
Caption: Workflow for Assessing Steroidal Receptor Cross-Reactivity.
Conclusion
The available evidence on Triptolide and Triptophenolide suggests that this compound is unlikely to exhibit significant direct cross-reactivity with glucocorticoid and mineralocorticoid receptors. However, it may exert significant indirect effects on the androgen, estrogen, and progesterone signaling pathways, primarily through the downregulation of receptor expression and interference with hormone synthesis. Further direct experimental validation using this compound is necessary to confirm these potential interactions and to fully characterize its selectivity profile. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations.
References
- 1. Identification of Triptophenolide from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiestrogenic Activity of Triptolide in Human Breast Cancer Cells MCF-7 and Immature Female Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. Effect of triptolide on estradiol release from cultured rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of triptolide on progesterone production from cultured rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Neotriptophenolide Content in Tripterygium Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of neotriptophenolide content in various Tripterygium species. Due to the limited availability of direct comparative studies, this document synthesizes available data on this compound and related compounds, highlighting areas where further research is needed.
Quantitative Analysis of this compound
The quantification of this compound across different Tripterygium species is not extensively documented in publicly available research. However, studies on the closely related compound, triptophenolide, in Tripterygium wilfordii provide valuable insights. It is important to note that the terms "this compound" and "triptophenolide" may be used interchangeably in some literature, or this compound may be considered a minor variant.
A study by Zhang et al. (2017) conducted a comparative analysis of four terpenoids, including triptophenolide, in the root cortex and root core of Tripterygium wilfordii. The content of triptophenolide was found to vary depending on the plant part and the drying method used.
Table 1: Triptophenolide Content in Tripterygium wilfordii
| Plant Part | Drying Temperature (°C) | Triptophenolide Content (mg/g) |
| Root Cortex | 40 | 0.23 ± 0.02 |
| Root Cortex | 60 | 0.19 ± 0.01 |
| Root Cortex | 80 | 0.15 ± 0.01 |
| Root Cortex | 100 | 0.12 ± 0.01 |
| Root Core | 40 | 0.08 ± 0.01 |
| Root Core | 60 | 0.07 ± 0.01 |
| Root Core | 80 | 0.06 ± 0.01 |
| Root Core | 100 | 0.05 ± 0.01 |
Data sourced from Zhang et al. (2017).
For other Tripterygium species, the available data is primarily qualitative. Research on Tripterygium hypoglaucum has led to the isolation of 11-O-β-D-glucopyranosyl this compound, confirming the presence of the this compound chemical scaffold in this species. However, quantitative data on its abundance remains unavailable. There is currently no available scientific literature reporting the presence or quantity of this compound in Tripterygium regelii .
Experimental Protocols
The following is a summary of the experimental protocol used for the quantification of triptophenolide in Tripterygium wilfordii, as described by Zhang et al. (2017).
Plant Material and Preparation
The roots of Tripterygium wilfordii were collected and separated into the root cortex and root core. The plant materials were then subjected to different drying methods, including oven drying at 40°C, 60°C, 80°C, and 100°C.
Extraction of Triptophenolide
-
Sample Pulverization: The dried plant material was pulverized into a fine powder.
-
Ultrasonic Extraction: A specific weight of the powdered sample was mixed with an appropriate volume of extraction solvent (ethyl acetate).
-
Sonication: The mixture was subjected to ultrasonic extraction for a defined period to ensure efficient extraction of the target compounds.
-
Filtration and Concentration: The extract was filtered, and the solvent was evaporated under reduced pressure to obtain the crude extract.
Quantitative Analysis by HPLC-PDA
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector was used for the analysis.
-
Column: A C18 reversed-phase column was employed for the separation of the compounds.
-
Mobile Phase: A gradient elution was performed using a mixture of acetonitrile and water.
-
Detection: The PDA detector was set to a specific wavelength to detect and quantify triptophenolide based on its UV absorption.
-
Quantification: The concentration of triptophenolide in the samples was determined by comparing the peak area with that of a standard reference compound.
Experimental Workflow
Caption: Experimental workflow for the extraction and quantification of triptophenolide.
Putative Anti-Inflammatory Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet well-elucidated, diterpenoids from Tripterygium species are generally known to possess anti-inflammatory and immunosuppressive properties. A plausible mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
The comparative analysis of this compound content in different Tripterygium species is currently hampered by a lack of quantitative data for species other than T. wilfordii. While the presence of this compound has been confirmed in T. hypoglaucum, its concentration has not been reported. For T. regelii, data on this compound is absent from the reviewed literature.
Future research should focus on:
-
Quantitative analysis: Developing and applying validated analytical methods to quantify this compound in T. hypoglaucum and T. regelii to enable a direct comparison with T. wilfordii.
-
Bioactivity studies: Investigating the specific biological activities of isolated this compound to understand its therapeutic potential.
-
Mechanism of action: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its anti-inflammatory and other pharmacological effects.
Such studies will be crucial for the comprehensive evaluation of different Tripterygium species as potential sources for the development of new therapeutic agents.
Neotriptophenolide: A Comparative Analysis of its Anti-Inflammatory Efficacy
In the landscape of inflammatory disease research, the quest for novel therapeutics with enhanced efficacy and improved safety profiles is perpetual. Neotriptophenolide, a diterpenoid isolated from the thunder god vine (Tripterygium wilfordii), has emerged as a compound of interest due to its potent anti-inflammatory properties. This guide provides a comparative analysis of this compound against established anti-inflammatory drugs, namely the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The comparison is based on available experimental data on this compound's close structural analog, triptolide, and established data for the comparator drugs.
Mechanism of Action: A Tale of Two Pathways
Established anti-inflammatory drugs primarily function through two distinct mechanisms. NSAIDs, like indomethacin , exert their effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2] Corticosteroids, such as dexamethasone , operate through a broader mechanism involving the glucocorticoid receptor. Upon activation, this receptor translocates to the nucleus and modulates gene expression, notably by inhibiting pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3]
This compound , based on extensive research on its parent compound triptolide, is understood to exert its potent anti-inflammatory effects by targeting the same transcription factors as corticosteroids: NF-κB and AP-1.[2][4] By inhibiting these pathways, this compound effectively suppresses the production of a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] This targeted approach suggests a potential for high efficacy in mitigating inflammatory responses.
Quantitative Comparison of Anti-Inflammatory Activity
Direct quantitative comparisons of this compound with dexamethasone and indomethacin are limited in the currently available scientific literature. However, by compiling data from various in vitro and in vivo studies on the individual compounds and the closely related triptolide, a comparative picture of their potential potencies can be assembled. It is crucial to note that the following data is collated from separate studies and may not reflect the results of a direct head-to-head comparison.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target | Assay System | IC50 / Inhibition | Citation |
| Triptolide | NF-κB activity | Luciferase Reporter Assay | ~10-50 nM (Profound inhibition) | [5] |
| Dexamethasone | NF-κB activity | 3xκB Luciferase Reporter | IC50 = 0.5 x 10⁻⁹ M | [7] |
| Triptolide | TNF-α production | LPS-stimulated RAW 264.7 cells | Significant inhibition at 10-50 nM | [5] |
| Dexamethasone | TNF-α production | LPS-stimulated RAW 264.7 cells | Significant inhibition at 1µM | [7] |
| Triptolide | IL-6 production | LPS-stimulated RAW 264.7 cells | Significant inhibition at 10-50 nM | [5] |
| Dexamethasone | IL-6 bioactivity | IL-6-dependent hybridoma | IC50 = 18.9 µM | [8] |
Table 2: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Inhibition of Edema | Citation |
| Neorogioltriol | Rat | 1 mg/kg | Significant reduction | [9] |
| Indomethacin | Rat | 10 mg/kg | 54% at 3 hours | [1] |
| Indomethacin | Rat | 5 mg/kg | Significant inhibition | [10] |
| Dexamethasone | Rat | Not specified | Complete prevention of increased NGF | [11] |
Note: Neorogioltriol is a diterpene with demonstrated anti-inflammatory activity, included here to provide some in vivo context for a related compound class in the absence of direct this compound data in this specific model from the search results.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanism of action of this compound vs. established drugs.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for In Vitro Cytokine Inhibition Assay.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into control (vehicle), this compound, indomethacin, and dexamethasone groups.
-
Administration: Test compounds are administered intraperitoneally or orally at specified doses 30-60 minutes before carrageenan injection.[10]
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[10][12]
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Inhibition of TNF-α and IL-6 Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of key pro-inflammatory cytokines.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Plating: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.[1]
-
Treatment: Cells are pre-treated with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.[1]
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Analysis: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using specific ELISA kits.
-
Calculation: The IC50 value, the concentration of the compound that inhibits cytokine production by 50%, is determined.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Line: A stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an NF-κB response element is used.[6][13]
-
Treatment: Cells are treated with different concentrations of this compound or dexamethasone for a defined period.
-
Stimulation: NF-κB activation is induced by adding a stimulant such as TNF-α (e.g., 20 ng/mL).[13][14]
-
Lysis: After incubation, the cells are lysed to release the luciferase enzyme.
-
Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Analysis: The inhibition of NF-κB activity is calculated as the percentage decrease in luciferase activity compared to the stimulated control.
Conclusion
While direct comparative data for this compound is still emerging, the available evidence from its close analog, triptolide, suggests it is a highly potent anti-inflammatory agent. Its mechanism of action, targeting the master inflammatory regulators NF-κB and AP-1, is similar to that of corticosteroids like dexamethasone, but it appears to be effective at much lower concentrations in vitro. Compared to NSAIDs like indomethacin, this compound offers a broader-spectrum anti-inflammatory effect by targeting the upstream signaling pathways rather than the downstream products of the COX enzymes. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to established anti-inflammatory drugs. The experimental protocols provided herein offer a standardized framework for conducting such crucial evaluations.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Anti-Inflammatory Activity and Metabolomics Analysis of Endophytic Fungal Extracts; Identification and Characterization of Perylenequinones and Terpenoids from the Interesting Active Alternaria Endophyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro anti-inflammatory activity of neorogioltriol, a new diterpene extracted from the red algae Laurencia glandulifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of the antinociceptive and anti-inflammatory activities of the stem methanol extract of Diplotropis purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [worldwide.promega.com]
- 14. Inhibition of LPS-induced TNF-α and NO production in mouse macrophage and inflammatory response in rat animal models by a novel Ayurvedic formulation, BV-9238 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Anticancer Effects: A Comparative Analysis of Neocryptolepine, Triptolide, and Parthenolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the independently validated anticancer effects of three natural product-derived compounds: Neocryptolepine, Triptolide, and Parthenolide. Due to the limited specific data on "Neotriptophenolide," this guide focuses on Neocryptolepine and its derivatives as a representative of the indoloquinoline alkaloid class. The information presented herein is collated from various preclinical studies to offer a resource for researchers in oncology and drug discovery.
Comparative Analysis of Anticancer Activity
Neocryptolepine, Triptolide, and Parthenolide have all demonstrated significant anticancer properties across a range of cancer cell lines. Their cytotoxic effects are typically evaluated using metrics such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for each compound against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methodologies.
Table 1: In Vitro Cytotoxicity (IC50) of Neocryptolepine and its Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Neocryptolepine Derivative 9 | A549 (Lung Carcinoma) | 0.197 | [1] |
| Neocryptolepine Derivative 10 | A549 (Lung Carcinoma) | 0.1988 | [1] |
| Neocryptolepine Derivative 64 | HCT116 (Colorectal Carcinoma) | 0.33 | [1] |
| Neocryptolepine Derivative 69 | HCT116 (Colorectal Carcinoma) | 0.35 | [1] |
| Neocryptolepine Derivative 43 | AGS (Gastric Cancer) | 0.043 | [1] |
| Neocryptolepine Derivative 65 | AGS (Gastric Cancer) | 0.148 | [1] |
| Neocryptolepine Derivative 134 | SKOV3 (Ovarian Cancer) | 4.60 | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of Triptolide
| Cancer Cell Line | IC50 (µM) | Reference |
| SKOV3/DDP (Cisplatin-resistant Ovarian Cancer) | Not specified, but effective | [3] |
| Breast Cancer Cell Lines (MDA-MB-231, BT-474, MCF7) | Not specified, but induces apoptosis | [4] |
Note: Specific IC50 values for Triptolide were not detailed in the provided search results, but its potent anticancer activity was consistently reported.
Table 3: In Vitro Cytotoxicity (IC50) of Parthenolide
| Cancer Cell Line | IC50 (µM) | Reference |
| GLC-82 (Non-small Cell Lung Cancer) | 6.07 ± 0.45 | |
| A549 (Non-small Cell Lung Cancer) | 15.38 ± 1.13 | |
| H1650 (Non-small Cell Lung Cancer) | 9.88 ± 0.09 | |
| H1299 (Non-small Cell Lung Cancer) | 12.37 ± 1.21 | |
| PC-9 (Non-small Cell Lung Cancer) | 15.36 ± 4.35 | |
| Jurkat (T-cell Leukemia) | LC50 ~ 1–3 | [5] |
| Jeko-1 (Mantle Cell Lymphoma) | LC50 ~ 1–3 | [5] |
| HeLa (Cervical Cancer) | LC50 ~ 1–3 | [5] |
| SK-N-MC (Neuroblastoma) | 0.6 | [5] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these compounds are attributed to their ability to modulate various cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Neocryptolepine and its Derivatives
Neocryptolepine and its derivatives primarily exert their anticancer effects by inducing apoptosis and cell cycle arrest. Some derivatives have been shown to regulate the PI3K/AKT/mTOR signaling pathway.[1][2] Topoisomerase II is also considered a potential target.[1]
Triptolide
Triptolide has a broader range of reported mechanisms. It is known to inhibit cell proliferation, induce apoptosis, and suppress tumor metastasis.[6] Its molecular targets include caspases, heat-shock proteins, and factors involved in DNA repair.[6] Triptolide has been shown to inhibit the NF-κB signaling pathway and the Wnt/β-catenin signaling pathway.[4][6] It can also induce lethal autophagy through the generation of reactive oxygen species (ROS) and subsequent inhibition of the JAK2/STAT3 signaling cascade in resistant cancer cells.[3]
Parthenolide
Parthenolide is a well-known inhibitor of the NF-κB signaling pathway.[7][8] It can also inhibit STAT3 phosphorylation, leading to the suppression of tumor growth.[8] Parthenolide has been shown to induce apoptosis through the generation of ROS.[8] Furthermore, it can covalently target and inhibit focal adhesion kinase (FAK1), which is involved in cell proliferation, survival, and motility.[9] Some studies suggest that Parthenolide can also modulate the IGF-1R/PI3K/Akt signaling pathway.[10]
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these compounds and a general workflow for their experimental validation.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the anticancer effects of compounds like Neocryptolepine, Triptolide, and Parthenolide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Treat cells with the test compound. After incubation, harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C or 4°C.
-
Washing and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are activated during apoptosis.
-
Cell Lysis: Treat cells with the test compound. After the desired incubation time, lyse the cells using a lysis buffer provided with the assay kit.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to the cell lysate. The substrate contains the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.
-
Signal Generation: Upon cleavage of the substrate, a luminescent or fluorescent signal is produced.
-
Measurement: Measure the signal intensity using a luminometer or fluorometer. The signal is proportional to the amount of active caspase-3 and -7 in the sample.
This guide provides a foundational comparison of the anticancer properties of Neocryptolepine, Triptolide, and Parthenolide. Further independent validation and head-to-head comparative studies are necessary to fully elucidate their therapeutic potential and relative efficacy. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific research needs.
References
- 1. Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives – ScienceOpen [scienceopen.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity profiling of parthenolide analogs generated via P450-mediated chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Risk Assessment and Personal Protective Equipment (PPE)
Prudent Disposal of Neotriptophenolide: A Guide for Laboratory Professionals
This compound is a chemical compound utilized in research and drug development. Due to the limited availability of specific safety and disposal information, it is imperative that researchers, scientists, and drug development professionals handle this compound with a high degree of caution, treating it as a potentially hazardous substance. This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
When a specific Safety Data Sheet (SDS) is not available, a conservative approach to waste management is the most responsible course of action. The following procedures are based on established best practices for handling research chemicals with unknown toxicological properties.
Before handling this compound, a thorough risk assessment should be conducted. In the absence of specific toxicity data, assume the compound is hazardous.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to wear double gloves. |
| Body Protection | A lab coat, preferably a disposable one, should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls are recommended. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts. The specific type of respirator should be determined by the risk assessment. |
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended personal protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material like sand or vermiculite to contain the substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Decontaminate the spill area with a suitable solvent, followed by a thorough washing with soap and water.
-
Dispose of Spill Debris: All materials used to clean the spill, including absorbent pads, contaminated gloves, and lab coats, must be disposed of as hazardous waste.
Disposal Procedures
All this compound waste, including unused product, contaminated materials, and solutions, must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps contaminated with this compound, such as needles or razor blades, must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
Labeling and Storage:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Store waste containers in a designated and secure satellite accumulation area away from incompatible materials.
Final Disposal:
Arrange for the disposal of this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with as much information as is known about the compound.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling Neotriptophenolide
Personal Protective Equipment (PPE)
Given the unknown toxicity profile of Neotriptophenolide, a comprehensive approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for all handling procedures. |
| Body Protection | Laboratory coat or gown | A long-sleeved, fully-buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a disposable, chemical-resistant gown should be worn. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Safety goggles provide a better seal against splashes and should be used when handling solutions. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | Fume hood or respirator | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required in the laboratory at all times. |
Below is a diagram illustrating the recommended personal protective equipment for handling this compound.
Caption: Recommended PPE for handling this compound.
Operational Plan for Safe Handling
A systematic approach is crucial when working with uncharacterized compounds. The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Experimental Workflow for this compound
-
Preparation and Planning:
-
Obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound from the manufacturer.
-
Prepare a detailed experimental protocol that includes all handling and disposal steps.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling and Experimentation:
-
Conduct all manipulations of solid and dissolved this compound within a chemical fume hood.
-
Wear the appropriate PPE at all times.
-
Use the smallest feasible quantity of the compound for the experiment.
-
Avoid the generation of dust and aerosols.
-
Clearly label all containers with the compound's name and any known hazards.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
If trained, and the spill is small, clean it up using an appropriate spill kit, wearing full PPE.
-
For large spills, evacuate the laboratory and follow institutional emergency procedures.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
-
The following diagram illustrates the general workflow for safely handling this compound.
Caption: General workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures
| Waste Type | Disposal Method |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste. |
| Solutions Containing this compound | Collect in a sealed, leak-proof container that is compatible with the solvent used. Label with "Hazardous Waste," the chemical name, and concentration. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a sealed bag and dispose of as hazardous waste. |
All waste must be managed according to institutional and local regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
